Npc 17731
Description
Properties
CAS No. |
147267-10-5 |
|---|---|
Molecular Formula |
C59H95N19O14 |
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
(2S,4S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R,4S)-4-propoxypyrrolidine-2-carbonyl]amino]-2-[1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidin-2-yl]-4-(diaminomethylideneamino)-1-oxobutan-2-yl]-5-hydroxy-4-[[(2S)-2-[[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-oxopentanoic acid |
InChI |
InChI=1S/C59H95N19O14/c1-2-23-92-35-27-42(71-29-35)53(88)78(54(89)43-25-33-13-6-7-15-38(33)73-43)59(55(90)91,48(83)44(31-79)76-51(86)41(24-32-11-4-3-5-12-32)74-46(81)30-72-50(85)40-26-34(80)28-70-40)36(18-21-69-58(65)66)47(82)45-17-10-22-77(45)52(87)39(16-9-20-68-57(63)64)75-49(84)37(60)14-8-19-67-56(61)62/h3-5,11-12,33-45,70-71,73,79-80H,2,6-10,13-31,60H2,1H3,(H,72,85)(H,74,81)(H,75,84)(H,76,86)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,34?,35-,36?,37+,38-,39-,40-,41-,42+,43?,44-,45-,59-/m0/s1 |
InChI Key |
WYWZCALINPVKJW-KOCZGPIPSA-N |
Isomeric SMILES |
CCCO[C@H]1C[C@@H](NC1)C(=O)N(C(=O)C2C[C@@H]3CCCC[C@@H]3N2)[C@@](C(CCN=C(N)N)C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)(C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6CC(CN6)O)C(=O)O |
Canonical SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-Arg-Pro-Hyp-Gly-Phe-Ser-HypE (transpropyl)-Oic-Arg NPC 17731 NPC-17731 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Npc 17731: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npc 17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor
This compound exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Unlike the endogenous agonist bradykinin, this compound does not elicit a biological response upon binding. Instead, it occupies the receptor's binding site, thereby preventing bradykinin from binding and activating the downstream signaling cascade.[1] Interestingly, evidence from chemical cross-linking studies suggests that the binding site for this compound on the bovine B2 receptor is distinct from that of the agonist, bradykinin.
The bradykinin B2 receptor is ubiquitously expressed and, upon activation by bradykinin, couples to G proteins, primarily Gq and Gi.[2] This initiates a signaling cascade that leads to a variety of physiological responses, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain. By blocking this initial step, this compound effectively inhibits these bradykinin-mediated effects.
Signaling Pathway
The binding of bradykinin to the B2 receptor activates phospholipase C (PLC) via the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, culminating in a physiological response. This compound, by competitively inhibiting bradykinin binding, prevents the initiation of this entire cascade.
Quantitative Data
The potency and competitive nature of this compound have been quantified in various in vitro and in vivo studies.
In Vitro Potency
| Parameter | Tissue/Preparation | Agonist | Value | Reference |
| IC50 | Guinea pig ileum (circular muscle, contractile response) | Bradykinin | 23 nM | [1] |
| IC50 | Guinea pig ileum (circular muscle, relaxant response) | Bradykinin | 29 nM | [1] |
| IC50 | Guinea pig ileum (longitudinal muscle, contractile response) | Bradykinin | 37 nM | [1] |
| pKb | Guinea pig ileum (circular muscle, contractile response) | Bradykinin | 8.89 ± 0.19 | [1] |
| pKb | Guinea pig ileum (circular muscle, relaxant response) | Bradykinin | 8.73 ± 0.18 | [1] |
| pKb | Guinea pig ileum (longitudinal muscle, contractile response) | Bradykinin | 8.62 ± 0.13 | [1] |
In Vivo Potency
| Parameter | Model | Effect Measured | Value | Reference |
| ID50 | Guinea pig | Inhibition of BK-induced bronchoconstriction (Lung Resistance) | 1.3 µg/kg | |
| ID50 | Guinea pig | Inhibition of BK-induced bronchoconstriction (Dynamic Compliance) | 2.8 µg/kg | |
| ID50 | Guinea pig | Inhibition of BK-induced microvascular leakage | 4.2 µg/kg |
Experimental Protocols
Guinea Pig Ileum Bioassay
This ex vivo method is a classic pharmacological preparation to assess the contractile or relaxant properties of substances on smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3][4][5]
-
Mounting: The ileum segment is mounted in an organ bath, with one end fixed and the other attached to an isometric or isotonic force transducer to record muscle tension.[4][5]
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension.[3]
-
Drug Application: Bradykinin is added to the bath in increasing concentrations to establish a dose-response curve for contraction or relaxation. To assess the effect of this compound, the tissue is pre-incubated with the antagonist for a defined period before the addition of bradykinin.
-
Data Analysis: The contractile or relaxant responses are measured and plotted against the agonist concentration. The potency of this compound is determined by its ability to shift the bradykinin dose-response curve to the right, from which parameters like IC50 or pKb (from Schild plot analysis) can be calculated.[1]
Double-Chamber Plethysmography for Airway Resistance
This in vivo technique is used to measure airway resistance in conscious animals.
Methodology:
-
Animal Placement: A conscious guinea pig is placed in a double-chamber plethysmograph, which consists of a thoracic chamber and a nasal chamber, separated by a soft neck collar to ensure an airtight seal.[6][7]
-
Flow Measurement: The instrument measures the nasal and thoracic airflows as the animal breathes.[6]
-
Baseline Measurement: Baseline respiratory parameters, including specific airway resistance (sRaw), are recorded.
-
Challenge: The animal is exposed to an aerosolized bronchoconstrictor, such as bradykinin or an antigen in sensitized animals.
-
Antagonist Administration: To test the effect of this compound, the compound is administered (e.g., intravenously) prior to the bronchoconstrictor challenge.
-
Post-Challenge Measurement: Changes in airway resistance are continuously monitored and recorded.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the increase in airway resistance in treated versus untreated animals, allowing for the calculation of an ID50 value.
Conclusion
This compound is a well-characterized competitive antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the blockade of bradykinin-induced activation of the Gq/PLC/IP3 signaling pathway. The quantitative data from both in vitro and in vivo studies consistently demonstrate its high potency and selectivity. The experimental protocols described herein provide a framework for the continued investigation of this and other bradykinin receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. Double Chamber Plethysmography - EMMS - Supporting Science [emmsbio.com]
- 7. Double Chamber Plethysmograph Box Type 855 [hugo-sachs.de]
NPC 17731: A Technical Guide to a Potent Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NPC 17731, a potent and selective antagonist of the bradykinin B2 receptor. Bradykinin, a key mediator in inflammatory processes, exerts its effects primarily through the B2 receptor, making antagonists like this compound valuable tools for research and potential therapeutic development. This document details the mechanism of action of this compound, summarizes its pharmacological data, outlines key experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic peptide-based antagonist of the bradykinin B2 receptor. Its chemical designation is D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK. As a competitive antagonist, this compound binds to the B2 receptor with high affinity, thereby preventing the binding of the endogenous agonist, bradykinin, and inhibiting its downstream signaling pathways. This antagonistic activity makes this compound a subject of interest for investigating the physiological and pathological roles of the bradykinin system, particularly in conditions such as inflammation, pain, and airway hyperresponsiveness.
Mechanism of Action
This compound functions as a competitive antagonist at the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of bradykinin to the B2 receptor activates G proteins, primarily Gαq/11 and Gαi. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses. This compound competitively inhibits the initial step of this cascade by occupying the bradykinin binding site on the B2 receptor, without initiating a downstream signal. Studies have shown that this compound acts as a pure B2 competitive receptor antagonist.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Antagonist Activity of this compound
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (Contractile Response) | 23 nM | Guinea Pig Ileum (Circular Muscle) | Functional Assay | |
| IC50 (Relaxant Response) | 29 nM | Guinea Pig Ileum (Circular Muscle) | Functional Assay | |
| IC50 (Contractile Response) | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Functional Assay | |
| pKb (Contractile Response) | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Schild Analysis | |
| pKb (Relaxant Response) | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Schild Analysis | |
| pKb (Contractile Response) | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Schild Analysis | |
| Ki | Consistent with B2 receptor binding | Human Nasal Turbinates | Radioligand Binding Assay ([125I]-Hoe 140 displacement) |
Table 2: In Vivo Antagonist Activity of this compound
| Parameter | Value | Species | Model | Reference |
| ID50 (Bronchoconstriction - RL) | 1.3 µg/kg (i.v.) | Guinea Pig | BK-induced Bronchoconstriction | |
| ID50 (Bronchoconstriction - Cdyn) | 2.8 µg/kg (i.v.) | Guinea Pig | BK-induced Bronchoconstriction | |
| ID50 (Microvascular Leakage) | 4.2 µg/kg (i.v.) | Guinea Pig | BK-induced Microvascular Leakage |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of B2 receptor antagonists. Below are outlines for key experimental protocols.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a compound for the B2 receptor.
-
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from transfected cell lines or tissues like human nasal turbinates).
-
Radiolabeled B2 receptor antagonist (e.g., [125I]-Hoe 140).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B2 receptor ligand.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Guinea Pig Ileum)
This assay assesses the functional antagonism of this compound on bradykinin-induced smooth muscle contraction and relaxation.
-
Materials:
-
Isolated guinea pig ileum segments (circular and longitudinal muscle preparations).
-
Organ bath system with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducers and data acquisition system.
-
Bradykinin.
-
This compound.
-
-
Procedure:
-
Mount the ileum segments in the organ baths under a resting tension.
-
Allow the tissues to equilibrate.
-
Generate a cumulative concentration-response curve for bradykinin to establish a baseline.
-
Wash the tissues and allow them to recover.
-
Incubate the tissues with a fixed concentration of this compound for a predetermined period.
-
Generate a second cumulative concentration-response curve for bradykinin in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Analyze the data to determine the IC50 of this compound and perform a Schild analysis to determine the pKb and confirm competitive antagonism.
-
In Vivo Bronchoconstriction and Microvascular Leakage Model (Guinea Pig)
This model evaluates the in vivo efficacy of this compound in blocking bradykinin-induced airway responses.
-
Materials:
-
Anesthetized and mechanically ventilated guinea pigs.
-
Equipment to measure lung resistance (RL) and dynamic compliance (Cdyn).
-
Evans blue dye for assessing microvascular leakage.
-
Bradykinin.
-
This compound.
-
-
Procedure:
-
Administer this compound intravenously at various doses.
-
After a set time, challenge the animals with an intravenous injection of bradykinin.
-
Continuously monitor RL and Cdyn to assess bronchoconstriction.
-
For microvascular leakage, inject Evans blue dye intravenously before the bradykinin challenge.
-
After a specific time, sacrifice the animals, perfuse the vasculature, and extract the Evans blue dye from the airway tissues.
-
Quantify the amount of extravasated dye spectrophotometrically.
-
Calculate the 50% inhibitory dose (ID50) of this compound for both bronchoconstriction and microvascular leakage.
-
Visualizations
Signaling Pathway of the Bradykinin B2 Receptor
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for B2 Receptor Antagonist Screening
An In-depth Technical Guide on the Pharmacological Properties of Npc 17731
For Researchers, Scientists, and Drug Development Professionals
Abstract
Npc 17731 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] This document provides a comprehensive overview of its pharmacological properties, drawing from in vitro and in vivo studies. This compound has demonstrated high affinity and competitive antagonism at B2 receptors, effectively inhibiting bradykinin-induced physiological responses in various models.[3] This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction
Bradykinin (BK) is a potent inflammatory mediator that exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological and pathophysiological effects of bradykinin, including vasodilation, increased vascular permeability, pain, and smooth muscle contraction and relaxation. This compound, with the chemical structure D-Arg0, Arg1-Pro2-Hyp3-Gly4-Phe5-Ser6-[DHype (transpropyl)7]-Oic8-Arg9, has emerged as a significant research tool for investigating the roles of the bradykinin B2 receptor.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the bradykinin B2 receptor.[3] This means that it binds to the same site on the receptor as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the binding site, this compound prevents bradykinin from binding and initiating the downstream signaling cascades that lead to its various physiological effects. Studies have shown that this compound does not exhibit agonistic activity, meaning it does not activate the B2 receptor on its own.[4]
Caption: Competitive antagonism of this compound at the B2 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Tissue/Preparation | Species | Agonist | Value | Reference |
| IC50 (Contractile Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 23 nM | [2][3] |
| IC50 (Relaxant Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 29 nM | [2][3] |
| IC50 (Contractile Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 37 nM | [3] |
| pKb (Contractile Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 8.89 ± 0.19 | [3] |
| pKb (Relaxant Response) | Circular Smooth Muscle | Guinea Pig | Bradykinin | 8.73 ± 0.18 | [3] |
| pKb (Contractile Response) | Longitudinal Smooth Muscle | Guinea Pig | Bradykinin | 8.62 ± 0.13 | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Effect Measured | Species | Dose | Inhibition | Reference |
| BK-induced Bronchoconstriction | Lung Resistance (RL) | Guinea Pig | 1.3 µg/kg (ID50, i.v.) | 50% | [4] |
| BK-induced Bronchoconstriction | Dynamic Compliance (Cdyn) | Guinea Pig | 2.8 µg/kg (ID50, i.v.) | 50% | [4] |
| BK-induced Microvascular Leakage | Evans Blue Extravasation | Guinea Pig | 4.2 µg/kg (ID50, i.v.) | 50% | [4] |
| Inhaled BK-induced Bronchoconstriction | - | Guinea Pig | 10 µg/kg (i.v.) | Abolished | [4] |
| Allergen-induced Airway Response | Early Phase | Primate | Aerosolized | Effective Inhibition | [5] |
| Antigen-induced Microvascular Leakage | - | Guinea Pig | 100 µg/kg | Significant Reduction | [4] |
| Antigen-induced Decrease in Cdyn | - | Guinea Pig | 100 µg/kg | Significant Reduction | [4] |
| Antigen-induced Airway Hyperresponsiveness | - | Guinea Pig | 100 µg/kg | Inhibited | [4] |
| Antigen-induced Increase in Eosinophils | BAL Fluid | Guinea Pig | 100 µg/kg | Inhibited | [4] |
Experimental Protocols
In Vitro Guinea Pig Ileum Assays
These experiments were designed to assess the antagonistic activity of this compound on bradykinin-induced smooth muscle responses.
-
Tissue Preparation: Male guinea pigs were euthanized, and the ileum was excised and placed in Krebs solution. The longitudinal and circular smooth muscle layers were separated for isolated tissue bath studies.
-
Experimental Setup: The muscle strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The contractile and relaxant responses were recorded isometrically using force-displacement transducers.
-
Protocol:
-
Cumulative concentration-response curves to bradykinin were established to determine the baseline response.
-
The tissues were then incubated with varying concentrations of this compound (0.1-1000 nM) for a predetermined period.[3]
-
A second cumulative concentration-response curve to bradykinin was then generated in the presence of this compound.
-
The antagonistic effect was quantified by determining the IC50 values and by Schild plot analysis to calculate the pKb values.[3]
-
Caption: Workflow for in vitro guinea pig ileum assays.
In Vivo Bronchoconstriction and Microvascular Leakage in Guinea Pigs
This protocol was used to evaluate the in vivo efficacy of this compound against bradykinin-induced airway responses.[4]
-
Animal Preparation: Guinea pigs were anesthetized, and a tracheal cannula was inserted for mechanical ventilation. A jugular vein was cannulated for intravenous administration of substances.
-
Measurement of Bronchoconstriction: Lung resistance (RL) and dynamic compliance (Cdyn) were measured to assess bronchoconstriction.
-
Measurement of Microvascular Leakage: Evans blue dye was injected intravenously. After the experiment, the trachea was lavaged, and the amount of dye extravasation was quantified spectrophotometrically.
-
Protocol:
-
A baseline for RL and Cdyn was established.
-
This compound (0.3-30 µg/kg) or vehicle was administered intravenously.[4]
-
Bradykinin was then administered intravenously to induce bronchoconstriction and microvascular leakage.
-
The changes in RL and Cdyn were recorded, and the amount of Evans blue extravasation was measured.
-
The 50% inhibitory doses (ID50) were calculated.[4]
-
Caption: In vivo airway response experimental workflow.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist. The data presented in this guide highlight its utility as a research tool for elucidating the physiological and pathological roles of the bradykinin system. Its high affinity and competitive nature of antagonism, demonstrated in both in vitro and in vivo models, make it a valuable compound for studies in inflammation, pain, and cardiovascular research. The detailed experimental protocols provided herein should enable researchers to effectively utilize this compound in their investigations.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bradykinin antagonist inhibits both bradykinin- and the allergen-induced airway response in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NPC-17731: A Potent Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPC-17731 is a synthetic peptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor. Its chemical designation is D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Hype(trans-propyl)-Oic-Arg. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of NPC-17731. Detailed experimental protocols for its characterization and quantitative data on its antagonist potency are presented to facilitate further research and development.
Chemical Structure
The chemical structure of NPC-17731 is a modified nonapeptide. The sequence of amino acid residues and their modifications are as follows:
-
Position 0: D-Arginine
-
Position 1: L-Arginine
-
Position 2: L-Proline
-
Position 3: L-Hydroxyproline
-
Position 4: Glycine
-
Position 5: L-Phenylalanine
-
Position 6: L-Serine
-
Position 7: D-trans-propyl-Hydroxyproline ethyl ether (DHype(transpropyl))
-
Position 8: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic)
-
Position 9: L-Arginine
A 2D representation of the chemical structure can be conceptualized by linking these amino acid residues in sequence.
Synthesis
The synthesis of NPC-17731, a peptide-based molecule, is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) . This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Solid-Phase Peptide Synthesis Protocol
A general workflow for the synthesis of a peptide like NPC-17731 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group from the N-terminus of the attached amino acid is removed using a solution of piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the NPC-17731 sequence, including the modified residues D-Hype(trans-propyl) and Oic.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Biological Activity and Quantitative Data
NPC-17731 is a competitive antagonist of the bradykinin B2 receptor. Its antagonistic properties have been characterized in various in vitro and in vivo models.
| Parameter | Value | Species/Tissue | Reference |
| IC50 (Contraction) | 23 nM | Guinea pig ileum (longitudinal smooth muscle) | [1] |
| IC50 (Relaxation) | 29 nM | Guinea pig ileum (circular muscle) | [1] |
| IC50 (Contraction) | 37 nM | Guinea pig ileum (circular muscle) | [1] |
| pKb (Contraction) | 8.89 ± 0.19 | Guinea pig ileum (circular smooth muscle) | [1] |
| pKb (Relaxation) | 8.73 ± 0.18 | Guinea pig ileum (circular smooth muscle) | [1] |
| pKb (Contraction) | 8.62 ± 0.13 | Guinea pig ileum (longitudinal muscle) | [1] |
| ID50 (Bronchoconstriction - RL) | 1.3 µg/kg | Guinea pig (in vivo) | |
| ID50 (Bronchoconstriction - Cdyn) | 2.8 µg/kg | Guinea pig (in vivo) | |
| ID50 (Microvascular leakage) | 4.2 µg/kg | Guinea pig (in vivo) |
Mechanism of Action: Bradykinin B2 Receptor Signaling
Bradykinin B2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway. Antagonism by NPC-17731 blocks the initiation of this signaling cascade.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of NPC-17731.
Experimental Protocols
Radioligand Binding Assay for B2 Receptor
This assay measures the ability of NPC-17731 to compete with a radiolabeled ligand for binding to the B2 receptor.
Materials:
-
Cell membranes expressing the human B2 receptor.
-
Radioligand (e.g., [³H]-Bradykinin).
-
NPC-17731.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of NPC-17731 in the assay buffer.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of NPC-17731 that inhibits 50% of the specific binding of the radioligand (IC50).
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of NPC-17731 to block bradykinin-induced increases in intracellular calcium.
Materials:
-
Cells expressing the B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin.
-
NPC-17731.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of NPC-17731.
-
Stimulate the cells with a fixed concentration of bradykinin (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration of NPC-17731 that inhibits 50% of the bradykinin-induced calcium response (IC50).
Schild Analysis
This analysis is used to determine the nature of the antagonism (e.g., competitive) and to calculate the antagonist's affinity (pA₂ or pKb).
Procedure:
-
Generate multiple concentration-response curves for the agonist (bradykinin) in the absence and presence of several fixed concentrations of the antagonist (NPC-17731).
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Plot log(DR-1) versus the logarithm of the antagonist concentration.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value, and the slope should be close to 1 for a competitive antagonist.
Conclusion
NPC-17731 is a valuable research tool for studying the physiological and pathological roles of the bradykinin B2 receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions mediated by bradykinin, such as inflammation and pain. The information provided in this guide serves as a comprehensive resource for researchers working with this compound.
References
In Vitro Characterization of NPC 17731: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC 17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of bradykinin receptor pharmacology and the development of related therapeutic agents.
Quantitative Data Summary
The in vitro antagonistic activity of this compound has been quantified through functional assays, yielding key parameters that describe its potency and affinity for the bradykinin B2 receptor.
| Parameter | Value | Assay System | Reference |
| IC50 (Contractile Response) | 23 nM | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |
| IC50 (Relaxant Response) | 29 nM | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |
| IC50 (Contractile Response) | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Dias et al., 2001[1] |
| pKb (vs. BK-induced Contraction) | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |
| pKb (vs. BK-induced Relaxation) | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Dias et al., 2001[1] |
| pKb (vs. BK-induced Contraction) | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Dias et al., 2001[1] |
Note: While a direct determination of the inhibition constant (Ki) from radioligand binding assays has not been reported in the reviewed literature, the pKb values obtained from functional Schild analysis provide a robust measure of the antagonist's affinity for the receptor. For a competitive antagonist, the pKb is theoretically equal to the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[2]
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the bradykinin B2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Bradykinin.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled bradykinin (e.g., 1 µM).
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the B2 receptor and resuspend them in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for total binding, or unlabeled bradykinin for non-specific binding).
-
Radioligand ([3H]-Bradykinin) at a concentration near its Kd.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay and Schild Analysis
This protocol outlines the methodology for assessing the functional antagonism of this compound on bradykinin-induced responses in isolated tissue, followed by Schild analysis to determine the nature of the antagonism and the antagonist's affinity.
Objective: To determine if this compound is a competitive antagonist and to calculate its pKb value.
Materials:
-
Isolated Tissue: Guinea pig ileum segments.
-
Organ Bath System: With temperature control and aeration.
-
Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 11.1 mM glucose), aerated with 95% O2 and 5% CO2.
-
Agonist: Bradykinin.
-
Antagonist: this compound.
-
Isotonic Transducer and Data Acquisition System.
Procedure:
-
Tissue Preparation: Mount segments of guinea pig ileum in organ baths containing physiological salt solution at 37°C and allow them to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve (Control):
-
Cumulatively add increasing concentrations of bradykinin to the organ bath and record the contractile or relaxant response until a maximal effect is achieved.
-
Wash the tissue extensively to return to baseline.
-
-
Antagonist Incubation:
-
Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of this compound, repeat the cumulative addition of bradykinin and record the response.
-
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of bradykinin in the presence of the antagonist to the EC50 of bradykinin in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
Interpretation:
-
If the slope of the regression line is not significantly different from 1, the antagonism is competitive.
-
The x-intercept of the regression line is the pA2 value, which is an estimate of the pKb.
-
-
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the bradykinin B2 receptor, which is inhibited by this compound. Bradykinin binding to the B2 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq/11 and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Bradykinin B2 receptor signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the logical flow of experiments for the in vitro characterization of a competitive antagonist like this compound.
Caption: Workflow for in vitro characterization of a competitive antagonist.
References
NPC 17731: A Technical Guide to its Selectivity for Bradykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to NPC 17731 and Bradykinin Receptors
Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects through the activation of two distinct G protein-coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the physiological and pathological effects of bradykinin. In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This differential expression pattern makes selective antagonists for each receptor subtype valuable tools for research and potential therapeutic agents.
This compound is a non-peptide bradykinin receptor antagonist that has been characterized as a potent and selective competitive antagonist of the B2 receptor. Its ability to specifically block the actions of bradykinin at the B2 receptor makes it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes.
Quantitative Data on this compound and Bradykinin B2 Receptor Interaction
The following table summarizes the available quantitative data for the interaction of this compound with the bradykinin B2 receptor, primarily derived from functional studies on guinea pig ileum preparations.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKb | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle, Relaxation) | Functional Assay (Schild Plot) | [1] |
| pKb | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle, Contraction) | Functional Assay (Schild Plot) | [1] |
| pKb | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle, Contraction) | Functional Assay (Schild Plot) | [1] |
| IC50 | 23 nM | Guinea Pig Ileum (Longitudinal Muscle, Contraction) | Functional Assay | [1] |
| IC50 | 29 nM | Guinea Pig Ileum (Circular Muscle, Relaxation) | Functional Assay | [1] |
| IC50 | 37 nM | Guinea Pig Ileum (Circular Muscle, Contraction) | Functional Assay | [1] |
| pA2 | Not explicitly reported, but high potency is inferred from pKb values. | |||
| Ki (B2 Receptor) | High affinity confirmed, but specific Ki value not found. | Bovine Myometrium | Radioligand Binding Assay ([3H]this compound) | [2] |
| Ki (B1 Receptor) | Data not available in the searched literature. |
Note: The pKb value is the negative logarithm of the antagonist's dissociation constant (Kb), and a higher pKb value indicates a higher antagonist potency. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While a specific pA2 value for this compound was not found, the high pKb values are indicative of high antagonist potency at the B2 receptor.
Experimental Protocols
Radioligand Competition Binding Assay for Bradykinin Receptors
This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for bradykinin B1 and B2 receptors using a radioligand competition binding assay. This method is based on the principle that an unlabeled compound will compete with a radiolabeled ligand for binding to the receptor in a concentration-dependent manner.
3.1.1. Materials
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing either the human bradykinin B1 receptor or the human bradykinin B2 receptor.
-
Radioligand: [3H]bradykinin (for B2 receptor binding) or a B1-selective radioligand like [3H]des-Arg10-kallidin.
-
Test Compound: this compound.
-
Unlabeled Ligand: Unlabeled bradykinin (for B2) or a B1-selective agonist/antagonist (for B1) for determining non-specific binding.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
3.1.2. Methods
-
Membrane Preparation:
-
Culture the cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Competition Binding Assay:
-
On the day of the experiment, thaw the membrane aliquots on ice.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Assay buffer, the fixed concentration of radioligand, the membrane preparation, and a high concentration of the corresponding unlabeled ligand (e.g., 1 µM bradykinin for B2 receptors).
-
Competition: Assay buffer, the fixed concentration of radioligand, the membrane preparation, and increasing concentrations of the test compound (this compound).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Selectivity of this compound for Bradykinin Receptors
Caption: Selectivity profile of this compound for bradykinin receptors.
Experimental Workflow of a Competitive Binding Assay
Caption: Workflow of a radioligand competitive binding assay.
Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified bradykinin B2 receptor signaling pathway.
Conclusion
The available evidence strongly supports the classification of this compound as a potent and selective antagonist of the bradykinin B2 receptor. Its high potency in functional assays underscores its utility as a pharmacological tool for elucidating the roles of the B2 receptor. While a direct comparative binding study quantifying its affinity for both B1 and B2 receptors would provide a more complete selectivity profile, the existing data consistently point towards a high degree of selectivity for the B2 subtype. The experimental protocols and diagrams provided in this guide offer a framework for researchers to further investigate the properties of this compound and other bradykinin receptor modulators. Future studies directly comparing the binding affinities of this compound at both B1 and B2 receptors are warranted to definitively quantify its selectivity.
References
- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The agonist binding site on the bovine bradykinin B2 receptor is adjacent to a sulfhydryl and is differentiated from the antagonist binding site by chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of NPC-17731
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bradykinin, a nonapeptide, exerts its physiological and pathological effects primarily through the activation of two G protein-coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and is implicated in various physiological processes, including vasodilation, smooth muscle contraction, and nociception. Its role in pathological states such as inflammation, pain, and allergic reactions has made it an attractive target for therapeutic intervention.
NPC-17731, with the chemical name D-Arg⁰[Hyp³, D-HypE(trans-propyl)⁷, Oic⁸]BK, has been identified as a potent and selective antagonist of the bradykinin B2 receptor.[1] Its ability to competitively block the binding of bradykinin makes it a valuable tool for studying the physiological roles of the B2 receptor and a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. Understanding the binding affinity and kinetics of NPC-17731 is paramount for elucidating its mechanism of action and optimizing its therapeutic potential.
Binding Affinity of NPC-17731
The binding affinity of NPC-17731 for the bradykinin B2 receptor has been characterized through functional studies, primarily in guinea pig ileum preparations. These studies have consistently demonstrated its high-affinity, competitive antagonism.
Quantitative Binding Affinity Data
The following table summarizes the key quantitative data reported for NPC-17731.
| Parameter | Value | Species/Tissue | Experimental Context | Reference |
| IC₅₀ | 23 nM | Guinea Pig Ileum (Circular Muscle) | Antagonism of Bradykinin-induced Contraction | [2] |
| IC₅₀ | 29 nM | Guinea Pig Ileum (Circular Muscle) | Antagonism of Bradykinin-induced Relaxation | [2] |
| IC₅₀ | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | Antagonism of Bradykinin-induced Contraction | [2] |
| pK_b | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | Schild Plot Analysis (BK-induced Contraction) | [2] |
| pK_b | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | Schild Plot Analysis (BK-induced Relaxation) | [2] |
| pK_b | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | Schild Plot Analysis (BK-induced Contraction) | [2] |
Note: The pK_b value is the negative logarithm of the dissociation constant (K_b) of an antagonist. A higher pK_b value indicates a higher binding affinity.
Binding Kinetics of NPC-17731
A comprehensive search of the scientific literature did not yield specific quantitative data for the binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) of NPC-17731. While the available affinity data, derived from equilibrium-based functional assays, strongly indicate a high-affinity interaction, the dynamic aspects of this binding remain to be elucidated.
The determination of k_on and k_off rates would require specific kinetic binding assays, such as surface plasmon resonance (SPR) or kinetic radioligand binding studies. Such data would provide deeper insights into the residence time of NPC-17731 at the B2 receptor, a critical parameter for predicting the duration of its pharmacological effect in vivo.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding affinity of bradykinin B2 receptor antagonists like NPC-17731.
Radioligand Competition Binding Assay
This in vitro assay is a standard method for determining the affinity (K_i) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor. While a specific protocol for NPC-17731 is not published, the following is a representative protocol for a bradykinin B2 receptor competition binding assay, adapted from a study on a similar small molecule antagonist.[3]
Objective: To determine the inhibitory constant (K_i) of a test compound (e.g., NPC-17731) for the bradykinin B2 receptor.
Materials:
-
Radioligand: [³H]Bradykinin ([³H]BK)
-
Receptor Source: Cell membrane homogenates from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).
-
Test Compound: NPC-17731 at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the B2 receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane homogenate (typically 50-100 µg of protein).
-
[³H]BK at a concentration close to its K_d (e.g., 0.3 nM).[3]
-
Varying concentrations of the test compound (NPC-17731).
-
For non-specific binding wells, add a saturating concentration of unlabeled bradykinin.
-
-
Incubation: Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Schild Plot Analysis
This functional assay is used to determine the dissociation constant (K_b) of a competitive antagonist and to verify its mechanism of action.[4]
Objective: To determine the pK_b of NPC-17731 and to confirm its competitive antagonism at the bradykinin B2 receptor.
Materials:
-
Isolated Tissue Preparation: Guinea pig ileum (longitudinal or circular muscle strips).
-
Agonist: Bradykinin.
-
Antagonist: NPC-17731.
-
Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic Transducer and Data Acquisition System.
Procedure:
-
Tissue Preparation: Mount the isolated guinea pig ileum strips in the organ baths under a resting tension and allow them to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction or relaxation.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of NPC-17731 for a predetermined period to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of NPC-17731, generate a second cumulative concentration-response curve for bradykinin.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of NPC-17731.
-
Data Analysis:
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line provides the pA₂ value, which is theoretically equal to the pK_b for a competitive antagonist if the slope is close to unity.
-
A slope of the Schild plot that is not significantly different from 1.0 is indicative of competitive antagonism.[2]
-
Visualizations
Signaling Pathway
NPC-17731 acts as an antagonist at the bradykinin B2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, bradykinin, to the B2 receptor typically initiates a cascade of intracellular signaling events. NPC-17731 competitively blocks this initial binding step.
References
- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
An In-depth Technical Guide to the Species Reactivity of NPC 17731 in Guinea Pigs and Primates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species reactivity of NPC 17731, a potent and selective bradykinin B2 receptor antagonist, with a specific focus on guinea pig and primate models. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in guinea pigs.
Table 1: In Vivo Efficacy of this compound in Guinea Pigs
| Parameter | Model | Value | Reference |
| ID₅₀ (Bronchoconstriction - RL) | Intravenously applied Bradykinin | 1.3 µg/kg | |
| ID₅₀ (Bronchoconstriction - Cdyn) | Intravenously applied Bradykinin | 2.8 µg/kg | |
| ID₅₀ (Microvascular Leakage) | Intravenously applied Bradykinin | 4.2 µg/kg |
RL: Lung Resistance, Cdyn: Dynamic Compliance
Table 2: In Vitro Efficacy of this compound in Guinea Pig Isolated Ileum
| Parameter | Tissue Preparation | Value | Reference |
| IC₅₀ (BK-induced Contraction) | Longitudinal Smooth Muscle | 23 nM | |
| IC₅₀ (BK-induced Relaxation) | Circular Smooth Muscle | 29 nM | |
| IC₅₀ (BK-induced Contraction) | Circular Smooth Muscle | 37 nM | |
| pKb (BK-induced Relaxation) | Circular Smooth Muscle | 8.89 ± 0.19 | |
| pKb (BK-induced Contraction) | Circular Smooth Muscle | 8.73 ± 0.18 | |
| pKb (BK-induced Contraction) | Longitudinal Smooth Muscle | 8.62 ± 0.13 |
BK: Bradykinin
Experimental Protocols
Guinea Pig In Vivo Airway Reactivity Model
-
Animal Model: Male Hartley guinea pigs.
-
Sensitization (for antigen-challenge studies): Actively sensitized by exposure to aerosolized ovalbumin (OA).
-
Measurement of Bronchoconstriction: Assessed as an increase in lung resistance (RL) and a decrease in dynamic compliance (Cdyn) using a small animal ventilator and pressure transducers.
-
Induction of Bronchoconstriction:
-
Intravenous injection of bradykinin.
-
Inhalation of aerosolized bradykinin.
-
Inhalation of aerosolized ovalbumin in sensitized animals.
-
-
Measurement of Airway Microvascular Leakage: Assessed by the extravasation of intravenously injected Evans blue dye. The dye is later extracted from the tracheal tissue and quantified spectrophotometrically.
-
Drug Administration: this compound was administered intravenously at varying doses (0.3-30 µg/kg) prior to the challenge with bradykinin or ovalbumin.
-
Bronchoalveolar Lavage (BAL): Performed 18-24 hours after the antigen challenge to assess the influx of inflammatory cells, such as eosinophils.
Guinea Pig In Vitro Isolated Ileum Model
-
Tissue Preparation: Segments of the terminal ileum were isolated from male Dunkin-Hartley guinea pigs. The longitudinal and circular muscle layers were separated for independent analysis.
-
Experimental Setup: The isolated muscle strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. Muscle contractions and relaxations were recorded isometrically using force transducers.
-
Experimental Procedure:
-
Cumulative concentration-response curves to bradykinin were generated to establish a baseline.
-
Tissues were incubated with varying concentrations of this compound (0.1-1000 nM) for a predetermined period.
-
A second cumulative concentration-response curve to bradykinin was then generated in the presence of the antagonist.
-
-
Data Analysis: The antagonistic potency of this compound was determined by calculating the IC₅₀ values and by Schild plot analysis to determine the pKb values, which indicate the affinity of the antagonist for the receptor.
Primate Airway Reactivity Model
-
Animal Model: A primate model was utilized for all studies.
-
Cutaneous Challenge: Intracutaneous end-point titrations were performed with bradykinin. The inhibitory effect of this compound was assessed by injecting it intradermally prior to the bradykinin titration.
-
Airway Challenge: An aerosolized bradykinin or Ascaris suum antigen airway threshold challenge system was used.
-
Drug Administration: this compound was administered as an aerosol prior to the airway challenge.
-
Evaluation: The effectiveness of this compound was evaluated by its ability to inhibit the bronchoconstrictor response to both bradykinin and the Ascaris suum antigen.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Bradykinin, upon binding to its B2 receptor, initiates a signaling cascade that leads to various physiological responses, including inflammation and smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this cascade.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NPC-17731
Introduction
NPC-17731 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Its chemical designation is D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK.[1] In vivo studies have demonstrated its efficacy in mitigating bradykinin-induced and antigen-induced airway responses, suggesting its potential therapeutic utility in inflammatory airway conditions such as asthma.[1] These application notes provide a summary of the key in vivo findings and detailed protocols for researchers and drug development professionals investigating the effects of NPC-17731.
Data Presentation: In Vivo Efficacy of NPC-17731
The following tables summarize the quantitative data from in vivo studies in guinea pigs, demonstrating the inhibitory effects of NPC-17731 on various physiological parameters.
Table 1: Inhibitory Effects of NPC-17731 on Bradykinin-Induced Bronchoconstriction
| Parameter | 50% Inhibitory Dose (ID50) | Route of Administration |
| Lung Resistance (RL) | 1.3 µg/kg | Intravenous (i.v.) |
| Dynamic Compliance (Cdyn) | 2.8 µg/kg | Intravenous (i.v.) |
Data from studies on intravenously applied bradykinin-induced bronchoconstriction in guinea pigs.[1]
Table 2: Inhibitory Effects of NPC-17731 on Bradykinin-Induced Microvascular Leakage
| Parameter | 50% Inhibitory Dose (ID50) | Route of Administration |
| Microvascular Leakage | 4.2 µg/kg | Intravenous (i.v.) |
Data from studies on bradykinin-induced microvascular leakage in guinea pigs.[1]
Table 3: Effects of NPC-17731 on Antigen-Induced Airway Responses in Sensitized Guinea Pigs
| Parameter | Dose of NPC-17731 | Effect | Route of Administration |
| Airway Microvascular Leakage | 100 µg/kg | Significant Reduction (P < 0.05) | Intravenous (i.v.) |
| Decrease in Dynamic Compliance (Cdyn) | 100 µg/kg | Significant Reduction (P < 0.05) | Intravenous (i.v.) |
| Increase in Lung Resistance (RL) | 100 µg/kg | No significant influence | Intravenous (i.v.) |
| Airway Hyperresponsiveness | 100 µg/kg | Inhibited | Intravenous (i.v.) |
| Eosinophils in Bronchoalveolar Lavage (BAL) Fluid | 100 µg/kg | Inhibited | Intravenous (i.v.) |
Data from studies on ovalbumin-sensitized guinea pigs challenged with the antigen.[1]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of NPC-17731.
Protocol 1: Evaluation of NPC-17731 on Bradykinin-Induced Bronchoconstriction
Objective: To determine the dose-dependent inhibitory effect of NPC-17731 on bronchoconstriction induced by intravenous administration of bradykinin.
Animal Model: Male Hartley guinea pigs.
Materials:
-
NPC-17731
-
Bradykinin (BK)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline solution
-
Mechanical ventilator
-
Pressure transducer and data acquisition system to measure lung resistance (RL) and dynamic compliance (Cdyn)
Procedure:
-
Anesthetize the guinea pigs and cannulate the trachea for mechanical ventilation.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Monitor and record baseline lung resistance (RL) and dynamic compliance (Cdyn).
-
Administer NPC-17731 intravenously at various doses (e.g., 0.3-30 µg/kg).[1]
-
After a short pre-treatment period, induce bronchoconstriction by intravenous injection of a standard dose of bradykinin.
-
Continuously measure RL and Cdyn for a set period (e.g., 15 minutes) following bradykinin administration.[1]
-
Calculate the percentage inhibition of the bradykinin-induced changes in RL and Cdyn for each dose of NPC-17731.
-
Determine the 50% inhibitory dose (ID50) for both parameters.
Protocol 2: Assessment of NPC-17731 on Bradykinin-Induced Microvascular Leakage
Objective: To quantify the inhibitory effect of NPC-17731 on bradykinin-induced plasma extravasation in the airways.
Animal Model: Male Hartley guinea pigs.
Materials:
-
NPC-17731
-
Bradykinin (BK)
-
Evans blue dye
-
Anesthetic
-
Saline solution
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the guinea pigs.
-
Administer NPC-17731 intravenously at various doses (e.g., 1-10 µg/kg).[1]
-
After the pre-treatment period, inject Evans blue dye intravenously.
-
Induce microvascular leakage by intravenous administration of bradykinin.
-
After a set time (e.g., 10 minutes), perfuse the systemic circulation with saline to remove intravascular dye.[1]
-
Dissect the trachea and lungs.
-
Extract the extravasated Evans blue dye from the tissues using formamide.
-
Measure the absorbance of the formamide extract using a spectrophotometer.
-
Quantify the amount of extravasated dye and calculate the percentage inhibition for each dose of NPC-17731 to determine the ID50.
Protocol 3: Investigation of NPC-17731 on Antigen-Induced Airway Responses
Objective: To evaluate the effect of NPC-17731 on early and late phase asthmatic responses in a guinea pig model of allergic asthma.
Animal Model: Actively sensitized male Hartley guinea pigs.
Sensitization Procedure:
-
Sensitize guinea pigs by exposing them to an aerosol of ovalbumin (OA) on two separate occasions.[1]
Experimental Procedure:
-
Anesthetize the sensitized guinea pigs and prepare them for measurement of airway mechanics as described in Protocol 1.
-
Administer NPC-17731 intravenously at a specific dose (e.g., 100 µg/kg).[1]
-
Challenge the animals with an inhaled aerosol of ovalbumin.
-
Acute Bronchoconstriction: Measure the increase in lung resistance (RL) and decrease in dynamic compliance (Cdyn) for 15 minutes post-challenge.[1]
-
Airway Vascular Leakage: In a separate group of animals, measure Evans blue dye extravasation at 10 minutes post-challenge as described in Protocol 2.[1]
-
Airway Hyperresponsiveness and Inflammation (Late Phase): At 18-24 hours post-antigen challenge, perform the following:[1]
-
Assess airway hyperresponsiveness to acetylcholine.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for the analysis of inflammatory cells, such as eosinophils.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of NPC-17731 as a bradykinin B2 receptor antagonist.
Caption: Mechanism of action of NPC-17731 as a competitive antagonist at the bradykinin B2 receptor.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the in vivo effects of NPC-17731.
Caption: General experimental workflow for in vivo studies of NPC-17731.
References
- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Airway Hyperresponsiveness with NPC 17731
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Bradykinin, a potent inflammatory mediator, plays a significant role in the pathophysiology of asthma by acting on bradykinin B2 receptors.[1][2][3] NPC 17731 is a potent and selective antagonist of the bradykinin B2 receptor, making it a valuable tool for investigating the role of the bradykinin pathway in AHR and for evaluating potential therapeutic interventions.[3][4] These application notes provide detailed protocols for utilizing this compound in a preclinical model of allergic asthma to study its effects on AHR.
Mechanism of Action of this compound
This compound, with the chemical structure D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK, functions as a competitive antagonist at the bradykinin B2 receptor.[3] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by bradykinin. In the airways, bradykinin binding to the B2 receptor on smooth muscle and inflammatory cells triggers a cascade involving G-proteins (Gαq), phospholipase C (PLC), and protein kinase C (PKC).[5][6] This signaling leads to increased intracellular calcium, resulting in bronchoconstriction, microvascular leakage, and the recruitment and activation of inflammatory cells, all of which contribute to AHR.[1][2][5][7] this compound effectively counteracts these effects by preventing the initial binding of bradykinin to its receptor.
Signaling Pathway of Bradykinin B2 Receptor in Airways
Caption: Bradykinin B2 receptor signaling pathway in airway cells.
Experimental Protocols
The following protocols are based on established methods for inducing allergic AHR in guinea pigs and assessing the effects of pharmacological interventions.[3][8][9][10]
Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Guinea Pigs
This model mimics key features of human allergic asthma, including eosinophilic inflammation and AHR.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
Aerosol generation and exposure system
-
Whole-body plethysmography system for measuring lung function
Protocol:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ in sterile saline.
-
On day 7, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA and 50 mg of Al(OH)₃ in sterile saline.
-
-
Aerosol Challenge:
-
From day 14 to day 21, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 5 minutes daily in an exposure chamber.
-
A control group of sensitized animals should be exposed to saline aerosol only.
-
-
Assessment of Airway Hyperresponsiveness:
-
Twenty-four hours after the final OVA challenge (day 22), measure AHR.
-
Place the animals in a whole-body plethysmograph and allow them to acclimatize.
-
Record baseline respiratory parameters.
-
Expose the animals to increasing concentrations of an aerosolized bronchoconstrictor (e.g., acetylcholine or histamine) and record the changes in lung resistance (RL) and dynamic compliance (Cdyn).
-
Administration of this compound
Materials:
-
This compound
-
Sterile saline for vehicle
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The reported effective doses in guinea pigs range from 10 to 100 µg/kg.[3]
-
-
Administration:
-
Administer the prepared this compound solution or vehicle (saline) to the guinea pigs via i.v. or i.p. injection.
-
The timing of administration will depend on the study design (e.g., 30 minutes before the bronchoconstrictor challenge for acute effects, or prior to each OVA challenge for chronic effects).
-
Measurement of Airway Mechanics and Inflammation
a. Bronchoconstriction Assessment:
-
Measure lung resistance (RL) and dynamic compliance (Cdyn) using a whole-body plethysmograph.
-
An increase in RL and a decrease in Cdyn indicate bronchoconstriction.
b. Airway Microvascular Leakage:
-
Administer Evans blue dye intravenously before the final OVA challenge.
-
After euthanasia, perfuse the vasculature with saline to remove intravascular dye.
-
Extract the extravasated dye from the lung tissue and quantify it spectrophotometrically.
c. Bronchoalveolar Lavage (BAL) for Cellular Analysis:
-
After measuring AHR, perform a bronchoalveolar lavage with sterile saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of different inflammatory cells (eosinophils, neutrophils, macrophages, lymphocytes).
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound in a guinea pig model of AHR.
Data Presentation
The following tables summarize the expected quantitative data from studies using this compound in a guinea pig model of AHR, based on published findings.[3]
Table 1: Effect of this compound on Antigen-Induced Bronchoconstriction
| Treatment Group | Dose (µg/kg, i.v.) | Change in Lung Resistance (RL) (% increase) | Change in Dynamic Compliance (Cdyn) (% decrease) |
| Vehicle | - | 150 ± 25 | 60 ± 10 |
| This compound | 10 | 140 ± 30 | 45 ± 8* |
| This compound | 100 | 135 ± 28 | 30 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Antigen-Induced Airway Microvascular Leakage
| Treatment Group | Dose (µg/kg, i.v.) | Evans Blue Extravasation (µg/g tissue) |
| Vehicle | - | 50 ± 5 |
| This compound | 10 | 35 ± 4* |
| This compound | 100 | 20 ± 3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Dose (µg/kg, i.v.) | Total Cells (x10⁵) | Eosinophils (%) |
| Vehicle | - | 8.5 ± 1.2 | 35 ± 5 |
| This compound | 100 | 5.2 ± 0.8* | 15 ± 3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the bradykinin B2 receptor in the pathogenesis of airway hyperresponsiveness. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of targeting the bradykinin pathway in asthma and other inflammatory airway diseases. The significant inhibitory effects of this compound on bronchoconstriction, microvascular leakage, and eosinophilic inflammation underscore the importance of the bradykinin system in AHR.
References
- 1. Bradykinin causes airway hyperresponsiveness and enhances maximal airway narrowing. Role of microvascular leakage and airway edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced calcium signaling to bradykinin in airway smooth muscle from hyperresponsive inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fine particulate matter increases airway hyperresponsiveness through kallikrein-bradykinin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for NPC 17731 in Bradykinin-Mediated Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NPC 17731, a potent and selective bradykinin B2 receptor antagonist, in the investigation of bradykinin-mediated inflammatory processes. Detailed protocols for key in vivo and in vitro experiments are provided, along with a summary of its pharmacological data and a depiction of the relevant signaling pathway.
Introduction to this compound
This compound is a powerful tool for studying the physiological and pathological roles of bradykinin, a key mediator of inflammation, pain, and vasodilation.[1][2][3] As a competitive antagonist of the bradykinin B2 receptor, this compound allows for the specific blockade of this pathway, enabling researchers to dissect its contribution to various inflammatory conditions.[4][5] The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute effects of bradykinin.[3]
Mechanism of Action
Bradykinin exerts its effects by binding to the B2 receptor, a G protein-coupled receptor (GPCR).[6][7] This binding event primarily activates Gq and Gi proteins.[7][8] Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][9] These events initiate a cascade of downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular responses such as smooth muscle contraction, increased vascular permeability, and the production of inflammatory mediators.[6][8][9] this compound acts by competitively binding to the B2 receptor, thereby preventing the binding of bradykinin and the initiation of this signaling cascade.[4]
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the in vitro and in vivo potency of this compound from studies in guinea pigs.
| In Vitro Activity (Guinea Pig Ileum) | |
| Parameter | Value |
| IC50 (Contractile Response) | 23 nM[2][4] |
| IC50 (Relaxant Response) | 29 nM[2][4] |
| pKb (Circular Muscle, Contraction) | 8.89 ± 0.19[4] |
| pKb (Circular Muscle, Relaxation) | 8.73 ± 0.18[4] |
| pKb (Longitudinal Muscle, Contraction) | 8.62 ± 0.13[4] |
| In Vivo Activity (Guinea Pig) | |
| Parameter | ID50 Value (i.v.) |
| Inhibition of BK-induced Bronchoconstriction (Lung Resistance) | 1.3 µg/kg[1] |
| Inhibition of BK-induced Bronchoconstriction (Dynamic Compliance) | 2.8 µg/kg[1] |
| Inhibition of BK-induced Microvascular Leakage | 4.2 µg/kg[1] |
Experimental Protocols
Detailed methodologies for key experiments investigating bradykinin-mediated inflammation using this compound are provided below.
In Vivo Experiment: Bradykinin-Induced Bronchoconstriction in Guinea Pigs
This protocol details the measurement of bronchoconstriction in anesthetized guinea pigs and its inhibition by this compound.[1]
Caption: Workflow for in vivo bronchoconstriction assay.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Succinylcholine
-
Mechanical ventilator
-
Pressure transducer and recording system
-
This compound
-
Bradykinin
-
Saline (vehicle)
Procedure:
-
Anesthetize the guinea pig.
-
Cannulate the trachea for artificial ventilation and the jugular vein for intravenous drug administration.
-
Paralyze the animal with succinylcholine (2.5 mg/kg, s.c.) to prevent spontaneous breathing.[6]
-
Connect the tracheal cannula to a mechanical ventilator (e.g., 60 breaths/min, 6 ml/kg tidal volume).[6]
-
Monitor and record pulmonary inflation pressure (PIP) or calculate lung resistance (RL) and dynamic compliance (Cdyn) using a suitable data acquisition system.
-
Allow the animal to stabilize.
-
Administer this compound or vehicle intravenously via the jugular vein cannula.
-
After a predetermined pretreatment time, challenge the animal with an intravenous injection or inhalation of bradykinin.
-
Record the peak increase in PIP or changes in RL and Cdyn.
-
Analyze the data to determine the inhibitory effect of this compound on the bradykinin-induced bronchoconstrictor response.
In Vivo Experiment: Microvascular Leakage (Evans Blue Assay) in Guinea Pigs
This protocol describes the quantification of bradykinin-induced plasma extravasation and its attenuation by this compound.[1]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic
-
Evans Blue dye (e.g., 20 mg/kg)
-
This compound
-
Bradykinin
-
Saline (vehicle)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the guinea pig.
-
Administer this compound or vehicle intravenously.
-
After the appropriate pretreatment time, inject Evans Blue dye intravenously (e.g., 20 mg/kg).
-
Simultaneously or shortly after, administer bradykinin intradermally at multiple sites on the shaved back of the animal. Administer vehicle to control sites.
-
Allow the dye to circulate and extravasate for a defined period (e.g., 30 minutes).
-
Euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples by incubation in formamide (e.g., overnight at 60°C).
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye and calculate the percentage of inhibition by this compound compared to vehicle-treated controls.
In Vitro Experiment: Guinea Pig Ileum Contraction and Relaxation Assay
This protocol details the assessment of the antagonistic effect of this compound on bradykinin-induced smooth muscle contraction and relaxation in isolated guinea pig ileum.[4]
Caption: Workflow for in vitro guinea pig ileum assay.
Materials:
-
Male Hartley guinea pig
-
Krebs-Henseleit solution
-
Organ bath with temperature control and aeration
-
Isotonic transducer and recording system
-
This compound
-
Bradykinin
Procedure:
-
Euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment and cut it into smaller pieces (e.g., 2 cm).
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
Record isometric contractions using an isotonic transducer connected to a data acquisition system.
-
To assess antagonism, pre-incubate the tissue with this compound for a specified time.
-
Generate a cumulative concentration-response curve for bradykinin-induced contraction or relaxation in the absence and presence of different concentrations of this compound.
-
Analyze the data to determine the IC50 of this compound or perform a Schild analysis to calculate the pKb value, confirming competitive antagonism.[4]
In Vitro Experiment: Cell-Based Calcium Flux Assay
This protocol provides a general framework for measuring changes in intracellular calcium in response to bradykinin and its inhibition by this compound.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Bradykinin
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the B2 receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add this compound or vehicle to the wells and incubate for the desired pretreatment time.
-
Measure baseline fluorescence.
-
Inject bradykinin into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline. Determine the inhibitory effect of this compound on the bradykinin-induced calcium response.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the bradykinin B2 receptor in inflammatory processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate bradykinin-mediated signaling and its contribution to various pathologies. The high potency and selectivity of this compound make it an ideal candidate for both in vivo and in vitro studies aimed at understanding and potentially targeting bradykinin-driven inflammation.
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. The smooth muscle relaxant effect of hydrogen sulphide in vitro: evidence for a physiological role to control intestinal contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. bu.edu [bu.edu]
- 9. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPC 17731 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC 17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a nonapeptide, is a pro-inflammatory mediator that plays a significant role in various physiological and pathological processes, including the regulation of smooth muscle tone.[2][3] It exerts its effects by binding to two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in many tissues and mediates the acute effects of bradykinin, such as vasodilation, pain, and smooth muscle contraction.[3] this compound's ability to selectively block the B2 receptor makes it a valuable tool for investigating the role of the bradykinin system in smooth muscle physiology and for the development of therapeutic agents targeting conditions associated with excessive bradykinin activity, such as inflammatory airway diseases.[4]
These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction assays, specifically using the guinea pig ileum as a model system. The included data and methodologies will enable researchers to effectively characterize the antagonistic properties of this compound and similar compounds.
Mechanism of Action
This compound acts as a pure B2 competitive receptor antagonist.[1] This means it binds to the bradykinin B2 receptor at the same site as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the receptor's binding site, this compound prevents bradykinin from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction. This competitive antagonism is characterized by a parallel rightward shift of the agonist (bradykinin) concentration-response curve without a change in the maximal response.[1]
The signaling pathway initiated by bradykinin binding to the B2 receptor in smooth muscle cells typically involves the activation of Gαq/11 and Gα12/13 proteins.[2] Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5][6] Both the increase in intracellular Ca2+ and the activation of PKC contribute to the phosphorylation of myosin light chains, leading to smooth muscle contraction.
Data Presentation
The following tables summarize the quantitative data on the antagonistic activity of this compound from functional studies on guinea pig ileum smooth muscle.
Table 1: Inhibitory Potency of this compound on Bradykinin-Induced Responses in Guinea Pig Ileum [1]
| Tissue Preparation | Bradykinin-Induced Response | This compound IC50 (nM) |
| Circular Muscle | Contraction | 23 |
| Circular Muscle | Relaxation | 29 |
| Longitudinal Muscle | Contraction | 37 |
Table 2: Competitive Antagonism Parameters of this compound against Bradykinin in Guinea Pig Ileum [1]
| Tissue Preparation | Bradykinin-Induced Response | This compound pKb | Schild Plot Slope |
| Circular Muscle | Contraction | 8.89 ± 0.19 | Not significantly different from unity |
| Circular Muscle | Relaxation | 8.73 ± 0.18 | Not significantly different from unity |
| Longitudinal Muscle | Contraction | 8.62 ± 0.13 | Not significantly different from unity |
Signaling Pathway Diagram
Caption: Signaling pathway of bradykinin-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contraction Assay in an Organ Bath
This protocol describes the methodology for assessing the antagonistic effect of this compound on bradykinin-induced contractions of guinea pig ileum.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Bradykinin acetate salt
-
This compound
-
Distilled water
-
95% O2 / 5% CO2 gas mixture
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdomen and carefully excise a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing Krebs-bicarbonate solution continuously gassed with 95% O2 / 5% CO2.
-
Gently remove the mesenteric attachment and any adhering connective tissue.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
For longitudinal muscle preparations, gently slide a glass rod through the lumen and strip away the longitudinal muscle layer with a cotton swab. For intact segments, proceed to the next step.
-
-
Tissue Mounting:
-
Mount the ileum segments or longitudinal muscle strips in 10-20 mL organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-bicarbonate solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline tension.
-
Control Concentration-Response Curve:
-
Add cumulative concentrations of bradykinin to the organ bath (e.g., 10^-10 M to 10^-6 M).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs-bicarbonate solution until the tension returns to baseline.
-
-
Antagonism with this compound:
-
Incubate the tissue with a fixed concentration of this compound (e.g., 10 nM, 30 nM, 100 nM) for a predetermined period (e.g., 20-30 minutes).
-
Following incubation, repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.
-
Wash the tissue thoroughly to remove all drugs.
-
If assessing reversibility, perform another control bradykinin concentration-response curve after the washout period.
-
-
-
Data Analysis:
-
Measure the peak contraction amplitude at each bradykinin concentration.
-
Express the responses as a percentage of the maximal contraction induced by bradykinin in the control curve.
-
Plot the concentration-response curves (log[bradykinin] vs. % maximal response) for bradykinin alone and in the presence of different concentrations of this compound.
-
Calculate the EC50 values for bradykinin in the absence and presence of this compound.
-
To determine the pA2 or pKb value for this compound, perform a Schild plot analysis.
-
Experimental Workflow Diagram
References
- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]
- 3. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-stimulated phosphatidylcholine hydrolysis in airway smooth muscle: the role of Ca2+ and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of phosphatidylinositol hydrolysis, protein kinase C translocation, and mitogen-activated protein kinase activity by bradykinin in rat ventricular myocytes: dissociation from the hypertrophic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing NPC-17731 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC-17731 is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a nonapeptide, exerts its physiological and pathological effects through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is implicated in various cellular processes, including inflammation, pain, vasodilation, and cell growth. Consequently, antagonists of the B2 receptor like NPC-17731 are valuable tools for investigating these processes and for potential therapeutic development. This document provides detailed application notes and protocols for the preparation and use of NPC-17731 in cell culture experiments.
Physicochemical Properties and Stock Solution Preparation
Structure and Physicochemical Properties:
NPC-17731 is a synthetic decapeptide with the amino acid sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-HypE(trans-propyl)-Oic-Arg. Due to the presence of three arginine residues (two L-Arg and one D-Arg), which are basic amino acids, and a free N-terminus, NPC-17731 carries a net positive charge at physiological pH, classifying it as a basic peptide. This property dictates the choice of solvent for its reconstitution.
Molecular Weight:
The calculated molecular weight of NPC-17731 is approximately 1349.6 g/mol . This value should be used for preparing stock solutions of a specific molarity.
Solubility and Reconstitution of Lyophilized Powder:
It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire stock.
Recommended Solvent: Sterile, deionized water or a dilute aqueous solution of acetic acid (e.g., 10%). For most cell culture applications, sterile water is the preferred solvent to avoid introducing any potential cellular stressors.
Protocol for Reconstituting NPC-17731:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized NPC-17731 to warm to room temperature to prevent condensation.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of sterile water to the vial to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If the peptide does not dissolve readily, brief sonication in a water bath may be helpful. Ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Stability:
Lyophilized NPC-17731 is stable for extended periods when stored at -20°C. Once reconstituted, the stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide. The stability of NPC-17731 in cell culture medium at 37°C for extended periods has not been extensively reported; therefore, it is advisable to add the compound to the culture medium immediately before the experiment or to perform medium changes with freshly prepared NPC-17731 for long-term treatments.
Data Presentation: In Vitro Activity of NPC-17731
The following table summarizes the reported in vitro activities of NPC-17731 from studies on isolated tissues, which can serve as a starting point for determining effective concentrations in cell culture experiments.
| Parameter | Tissue/Preparation | Species | Value | Reference |
| IC₅₀ | Ileum (circular muscle, contractile response) | Guinea Pig | 23 nM | [2] |
| IC₅₀ | Ileum (circular muscle, relaxant response) | Guinea Pig | 29 nM | [2] |
| IC₅₀ | Ileum (longitudinal muscle, contractile response) | Guinea Pig | 37 nM | [2] |
| pKb | Ileum (circular muscle, contractile response) | Guinea Pig | 8.89 ± 0.19 | [2] |
| pKb | Ileum (circular muscle, relaxant response) | Guinea Pig | 8.73 ± 0.18 | [2] |
| pKb | Ileum (longitudinal muscle, contractile response) | Guinea Pig | 8.62 ± 0.13 | [2] |
Experimental Protocols
General Cell Culture Guidelines:
-
Cell Line Selection: Choose a cell line that endogenously expresses the bradykinin B2 receptor. This can be confirmed by techniques such as RT-PCR, western blotting, or radioligand binding assays. Examples of cell types that often express B2 receptors include endothelial cells (e.g., HUVECs), smooth muscle cells, fibroblasts, and some cancer cell lines.
-
Cell Culture Conditions: Culture the selected cell line in its recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation: For signaling pathway studies, it is often necessary to serum-starve the cells for a period (e.g., 4-24 hours) before treatment to reduce basal signaling activity.
Protocol for a Bradykinin B2 Receptor Antagonism Assay:
This protocol outlines a general procedure to assess the antagonistic activity of NPC-17731 against bradykinin-induced cellular responses, such as calcium mobilization or activation of downstream signaling pathways (e.g., ERK phosphorylation).
Materials:
-
Selected cell line expressing bradykinin B2 receptors
-
Appropriate cell culture plates (e.g., 96-well plate for calcium assays, 6-well plates for western blotting)
-
Complete growth medium
-
Serum-free medium
-
NPC-17731 stock solution (e.g., 1 mM in sterile water)
-
Bradykinin stock solution (e.g., 1 mM in sterile water)
-
Assay-specific reagents (e.g., calcium indicator dye, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation (Optional): Once the cells have attached and reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
Pre-treatment with NPC-17731:
-
Prepare a series of dilutions of NPC-17731 in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the serum-free medium from the cells and add the medium containing the different concentrations of NPC-17731.
-
Incubate the cells with NPC-17731 for a predetermined time (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the B2 receptors.
-
-
Stimulation with Bradykinin:
-
Prepare a solution of bradykinin in serum-free medium at a concentration that is known to elicit a submaximal response (e.g., the EC₅₀ concentration).
-
Add the bradykinin solution to the wells already containing NPC-17731.
-
Incubate for the appropriate time to induce the cellular response (e.g., 1-5 minutes for calcium flux, 5-15 minutes for ERK phosphorylation).
-
-
Assessment of Cellular Response:
-
Calcium Mobilization: If using a calcium indicator dye, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Western Blotting: Lyse the cells, collect the protein lysates, and perform western blotting to detect the phosphorylation of target proteins (e.g., phospho-ERK).
-
-
Data Analysis:
-
Plot the bradykinin-induced response as a function of the NPC-17731 concentration.
-
Calculate the IC₅₀ value of NPC-17731, which is the concentration of the antagonist that inhibits 50% of the bradykinin-induced response.
-
Mandatory Visualizations
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by NPC-17731
References
NPC 17731: A Potent and Selective B2 Receptor Antagonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NPC 17731 is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in B2 receptor research. Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the B2 receptor in various biological systems.
Bradykinin, a pro-inflammatory peptide, exerts its effects through the activation of two main G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is involved in processes such as inflammation, pain, vasodilation, and smooth muscle contraction and relaxation.[1] this compound's ability to specifically block B2 receptor signaling allows for the precise dissection of these pathways.
Physicochemical Properties and In Vitro Activity
This compound is a synthetic molecule with the structure D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK. It acts as a pure competitive antagonist at the B2 receptor, reversibly binding to the receptor and inhibiting the effects of bradykinin.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 (Contractile Response) | 23 nM | Guinea Pig Ileum (Circular Muscle) | [1] |
| IC50 (Relaxant Response) | 29 nM | Guinea Pig Ileum (Circular Muscle) | [1] |
| IC50 (Contractile Response) | 37 nM | Guinea Pig Ileum (Longitudinal Muscle) | [1] |
| pKb (Contractile Response) | 8.89 ± 0.19 | Guinea Pig Ileum (Circular Muscle) | [1] |
| pKb (Relaxant Response) | 8.73 ± 0.18 | Guinea Pig Ileum (Circular Muscle) | [1] |
| pKb (Contractile Response) | 8.62 ± 0.13 | Guinea Pig Ileum (Longitudinal Muscle) | [1] |
In Vivo Activity
In vivo studies in guinea pigs have demonstrated the potent inhibitory effects of this compound on bradykinin-induced physiological responses.
Table 2: In Vivo Activity of this compound in Guinea Pigs
| Activity | Dose/Route | Effect | Reference |
| Inhibition of BK-induced Bronchoconstriction | 0.3-30 µg/kg, i.v. | Dose-dependent inhibition. ID50 = 1.3 µg/kg (for lung resistance) and 2.8 µg/kg (for dynamic compliance). | [2] |
| Inhibition of BK-induced Microvascular Leakage | 1-10 µg/kg, i.v. | Dose-dependent inhibition. ID50 = 4.2 µg/kg. | [2] |
| Inhibition of Inhaled BK-induced Bronchoconstriction | 10 µg/kg, i.v. | Abolished bronchoconstriction. | [2] |
B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Asthma Models Using Npc 17731
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Npc 17731, a potent bradykinin B2 receptor antagonist, in preclinical in vivo models of asthma. The provided information is based on established research demonstrating the efficacy of this compound in mitigating key asthma-related pathologies.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Bradykinin, a pro-inflammatory peptide, is implicated as a mediator in the pathophysiology of asthma through its activation of B2 receptors.[1] this compound (D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK) is a potent and selective antagonist of the bradykinin B2 receptor with no demonstrated agonist activity.[1] Preclinical studies have shown that this compound can effectively inhibit bradykinin-induced and antigen-induced airway responses, highlighting its potential as a therapeutic agent for asthma.[1]
These notes provide detailed protocols for evaluating the efficacy of this compound in a guinea pig model of allergic asthma, a well-regarded model for studying pharmacological interventions due to the anatomical and physiological similarities of its airways to humans.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in an ovalbumin-sensitized guinea pig model of asthma.
Table 1: Inhibitory Effect of this compound on Bradykinin-Induced Bronchoconstriction [1]
| Parameter | This compound Dose (µg/kg, i.v.) | 50% Inhibitory Dose (ID50) (µg/kg) |
| Lung Resistance (RL) | 0.3 - 30 | 1.3 |
| Dynamic Compliance (Cdyn) | 0.3 - 30 | 2.8 |
Table 2: Inhibitory Effect of this compound on Bradykinin-Induced Microvascular Leakage [1]
| Parameter | This compound Dose (µg/kg, i.v.) | 50% Inhibitory Dose (ID50) (µg/kg) |
| Microvascular Leakage | 1 - 10 | 4.2 |
Table 3: Effect of this compound on Antigen-Induced Airway Responses [1]
| Parameter | This compound Dose (µg/kg) | Outcome |
| Airway Microvascular Leakage | 100 | Significantly Reduced (P < 0.05) |
| Decrease in Dynamic Compliance (Cdyn) | 100 | Significantly Reduced (P < 0.05) |
| Increase in Lung Resistance (RL) | 100 | No Significant Influence |
| Antigen-Induced Airway Hyperresponsiveness | 100 | Inhibited |
| Eosinophils in BAL Fluid | 100 | Inhibited |
Signaling Pathway
Caption: Proposed mechanism of this compound in blocking bradykinin-mediated asthmatic responses.
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound in a guinea pig model of allergic asthma.
Experimental Protocols
Animal Model: Ovalbumin-Sensitized Guinea Pig
This protocol describes the active sensitization of guinea pigs to ovalbumin (OA) to induce an allergic asthma phenotype.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Ovalbumin (OA), Grade V
-
Aluminum hydroxide (Al(OH)3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
Procedure:
-
Sensitization Solution Preparation:
-
Dissolve 1 mg of ovalbumin in 1 ml of 0.9% saline.
-
Add 100 mg of aluminum hydroxide as an adjuvant.
-
Mix thoroughly to form a suspension.
-
-
Sensitization:
-
Inject each guinea pig with 1 ml of the sensitization solution intraperitoneally (i.p.).
-
Administer a second i.p. injection of the same sensitization solution 7 days after the first injection.
-
House the animals for at least 2 weeks after the second injection to allow for the development of a robust allergic phenotype before proceeding with the antigen challenge.
-
Antigen Challenge and this compound Administration
This protocol details the induction of an acute asthmatic response by ovalbumin challenge and the administration of this compound.
Materials:
-
Ovalbumin (OA)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Aerosol generation device (e.g., nebulizer)
-
Plexiglass exposure chamber
Procedure:
-
This compound Administration:
-
Prepare the desired concentration of this compound in the vehicle.
-
Administer this compound intravenously (i.v.) at the desired dose (e.g., 100 µg/kg) a few minutes prior to the antigen challenge. The exact timing should be optimized based on the pharmacokinetic profile of the compound.
-
Administer vehicle to the control group using the same route and volume.
-
-
Antigen Challenge:
-
Place the sensitized guinea pigs in the plexiglass exposure chamber.
-
Generate an aerosol of 1% ovalbumin in saline using a nebulizer.
-
Expose the animals to the aerosol for a defined period (e.g., 5 minutes) to induce an asthmatic response.
-
Measurement of Airway Mechanics
This protocol describes the assessment of bronchoconstriction by measuring lung resistance (RL) and dynamic compliance (Cdyn).
Materials:
-
Anesthesia (e.g., pentobarbital sodium)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer
-
Pneumotachograph
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Mechanically ventilate the animal at a constant volume and frequency.
-
-
Measurement:
-
Connect the tracheal cannula to a pneumotachograph to measure airflow.
-
Measure transpulmonary pressure using a pressure transducer connected to a side port of the tracheal cannula and an esophageal catheter.
-
Calculate RL and Cdyn from the airflow and pressure signals using a data acquisition and analysis system.
-
Record baseline measurements before antigen challenge and monitor the changes for a set period (e.g., 15 minutes) after the challenge.
-
Assessment of Airway Microvascular Leakage
This protocol details the quantification of plasma extravasation in the airways using Evans blue dye.
Materials:
-
Evans blue dye
-
Formamide
-
Spectrophotometer
Procedure:
-
Dye Injection:
-
Inject Evans blue dye (e.g., 30 mg/kg) intravenously a few minutes before the antigen challenge.
-
-
Tissue Collection and Dye Extraction:
-
At a defined time point after the challenge (e.g., 10 minutes), euthanize the animal and perfuse the systemic circulation with saline to remove intravascular dye.
-
Dissect the trachea and main bronchi.
-
Incubate the airway tissues in formamide at 37°C for 24 hours to extract the extravasated Evans blue dye.
-
-
Quantification:
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated dye per unit weight of tissue.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection of airway inflammatory cells and their quantification.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
Microscope
Procedure:
-
BAL Fluid Collection:
-
At a later time point after antigen challenge (e.g., 18-24 hours), euthanize the animal and cannulate the trachea.
-
Instill a known volume of ice-cold PBS into the lungs and then gently aspirate the fluid.
-
Repeat the instillation and aspiration process several times to maximize cell recovery. Pool the recovered fluid.
-
-
Cell Counting and Differentiation:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the BAL cells and stain with a suitable stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying and counting at least 300 cells under a microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
References
Application Notes and Protocols: Measuring the Effects of Npc 17731 on Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npc 17731 is a potent and selective competitive antagonist of the Bradykinin B2 receptor.[1][2] Bradykinin, a key inflammatory mediator, induces bronchoconstriction, making its antagonists like this compound a subject of interest in respiratory research and drug development for conditions such as asthma.[1] These application notes provide detailed protocols for measuring the effects of this compound on bronchoconstriction using both in vivo and in vitro models.
Mechanism of Action
This compound functions as a pure B2 competitive receptor antagonist, effectively blocking the binding of bradykinin to its B2 receptors on airway smooth muscle.[2] This action inhibits the downstream signaling cascade that leads to smooth muscle contraction and subsequent bronchoconstriction.
References
- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPC 17731 in Vascular Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC 17731 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. Bradykinin, a potent vasodilator, plays a crucial role in inflammatory responses, partly by increasing vascular permeability. This increase in permeability allows for the extravasation of plasma and inflammatory cells into surrounding tissues. By blocking the bradykinin B2 receptor, this compound can effectively inhibit bradykinin-induced increases in vascular permeability, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.
These application notes provide a summary of the quantitative data on this compound's efficacy, detailed protocols for its use in vascular permeability studies, and a visual representation of its mechanism of action.
Data Presentation
The inhibitory effects of this compound on bradykinin-induced and antigen-induced microvascular leakage have been quantified in preclinical studies. The following tables summarize the key findings.
Table 1: Inhibitory Effect of this compound on Bradykinin-Induced Microvascular Leakage in Guinea Pig Airways
| Parameter | Value | Species/Model | Reference |
| ID₅₀ | 4.2 µg/kg (i.v.) | Guinea Pig | [1] |
ID₅₀ (Median Inhibitory Dose) is the dose of this compound required to inhibit the bradykinin-induced microvascular leakage by 50%.
Table 2: Effect of this compound on Antigen-Induced Airway Microvascular Leakage in Sensitized Guinea Pigs
| Treatment | Dose (i.v.) | Effect on Microvascular Leakage | Significance | Reference |
| This compound | 100 µg/kg | Significant reduction | p < 0.05 | [1] |
Signaling Pathway
This compound exerts its effect by competitively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Activation of the B2 receptor by bradykinin initiates a signaling cascade that leads to increased vascular permeability. The diagram below illustrates this pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Npc 17731 solubility and stability in experimental buffers
Frequently Asked Questions (FAQs)
Q1: What is NPC-17731?
NPC-17731 is identified as a bradykinin B2 receptor antagonist.[1][2][3] Its molecular formula is C59H95N19O14 and it has a molecular weight of 1294.5045.[4] As a bradykinin B2 receptor antagonist, it likely modulates signaling pathways associated with this G-protein coupled receptor (GPCR).
Q2: I am having trouble dissolving NPC-17731. What should I do?
Difficulty in dissolving a new compound is a common issue. The approach to solubilization depends on the compound's physicochemical properties. Refer to the troubleshooting guide and the experimental workflow for assessing solubility provided below. It is recommended to start with small quantities of the compound to test different solvents and buffer conditions.
Q3: What are the best practices for preparing a stock solution of a new peptide-like compound such as NPC-17731?
For novel peptide-like compounds, it is advisable to first attempt to dissolve a small amount in a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Once dissolved, this stock solution can be added dropwise to the aqueous experimental buffer while vortexing to prevent precipitation. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 1%, to avoid affecting the biological system.
Q4: How can I assess the stability of NPC-17731 in my experimental buffer?
Stability testing involves incubating the compound in the buffer of interest over a specific time course at a defined temperature. Aliquots are taken at different time points and analyzed, often by High-Performance Liquid Chromatography (HPLC), to quantify the amount of the compound remaining.[6][7] This allows for the determination of the compound's half-life in that specific buffer.
Troubleshooting Guides
Troubleshooting Poor Solubility
If you are encountering issues with dissolving NPC-17731, consider the following steps:
-
Solvent Selection: If the compound is not soluble in aqueous buffers, try using a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent.[8] Systematically vary the pH of your buffer to see if it improves solubility. For peptides, both acidic and basic pH ranges should be explored.
-
Temperature: Gently warming the solution may increase the solubility of some compounds. However, be cautious as excessive heat can lead to degradation.[9]
-
Sonication: Using a sonicator can help to break down aggregates and enhance dissolution.
-
Use of Solubilizing Agents: In some cases, the addition of non-ionic detergents (e.g., Tween® 20, Triton™ X-100) or cyclodextrins at low concentrations can improve the solubility of hydrophobic compounds.
Troubleshooting Compound Instability
If you suspect that NPC-17731 is degrading in your experimental buffer, consider these points:
-
pH and Buffer Choice: The rate of hydrolysis and other degradation pathways can be highly dependent on the pH and the specific buffer components.[8] Test the stability in a range of buffers at different pH values.
-
Temperature: Store stock solutions and experimental samples at appropriate temperatures. For short-term storage, 4°C is often suitable, while long-term storage should be at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Oxidation: If the compound is susceptible to oxidation, consider degassing your buffers or adding antioxidants like dithiothreitol (DTT) or β-mercaptoethanol, if compatible with your experimental system.
-
Protease Degradation: For peptide-based compounds, degradation by proteases present in biological samples can be a concern. The inclusion of protease inhibitors may be necessary.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of NPC-17731 to a known volume of the experimental buffer in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution. This can be done by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with the experimental buffer to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the concentration of the dissolved compound by comparing its response to a standard curve of known concentrations.
-
Protocol for Assessing Stability in Aqueous Buffer
This protocol provides a general procedure for evaluating the stability of a compound over time.
-
Solution Preparation:
-
Prepare a solution of NPC-17731 in the desired experimental buffer at a known concentration.
-
-
Incubation:
-
Incubate the solution at a constant temperature (e.g., room temperature, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Sample Quenching (if necessary):
-
If degradation is rapid, it may be necessary to stop the reaction by adding a quenching agent or by immediately freezing the sample at -80°C.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining compound.
-
-
Data Analysis:
-
Plot the concentration of the compound as a function of time.
-
Determine the degradation kinetics and the half-life (t½) of the compound in the buffer.
-
Data Presentation
Table 1: Common Experimental Buffers for Solubility and Stability Testing
| Buffer System | pH Range | Common Uses |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Cell-based assays, general biological experiments.[5] |
| Tris-HCl | 7.0 - 9.0 | Enzyme assays, protein studies. |
| MES | 5.5 - 6.7 | Cell culture, biochemical assays. |
| HEPES | 6.8 - 8.2 | Cell culture, physiological pH experiments. |
| Acetate Buffer | 3.6 - 5.6 | Acidic pH stability studies.[6] |
| Glycine-HCl/NaOH | 2.2 - 3.6 / 8.6 - 10.6 | Broad pH range for stability profiling.[6] |
Table 2: Typical Conditions for Stability Assessment
| Parameter | Condition | Rationale |
| Temperature | 4°C, 25°C (RT), 37°C | Represents refrigerated storage, room temperature, and physiological temperature. |
| Time Points | 0, 1, 2, 4, 8, 24, 48 hours | To establish a degradation profile over time. |
| Compound Concentration | 1-10 µM | A typical concentration range for in vitro assays.[7] |
| Analysis Method | HPLC-UV, LC-MS | For accurate quantification of the parent compound and detection of degradation products.[6] |
Visualizations
Caption: Experimental workflow for assessing the solubility and stability of NPC-17731.
Caption: Troubleshooting decision tree for solubility issues with NPC-17731.
Caption: Simplified GPCR signaling pathway for the Bradykinin B2 receptor.
References
- 1. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 147267-10-5 [m.chemicalbook.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. enamine.net [enamine.net]
- 7. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Poor Solubility of Npc 17731 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Npc 17731 in in vitro experiments.
Troubleshooting Guides
Issue: Precipitation of this compound Observed Upon Dilution in Aqueous Buffer
When preparing this compound for in vitro assays, a common issue is the precipitation of the compound upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium. This can lead to inaccurate and unreliable experimental results. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Potential off-target effects of Npc 17731 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Npc 17731, a potent and selective bradykinin B2 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a competitive antagonist of the bradykinin B2 receptor.[1] It has been shown to effectively block bradykinin-induced responses in various experimental models. For instance, in the guinea pig ileum, it antagonizes both contractile and relaxant responses mediated by the B2 receptor.[1] It has also been demonstrated to inhibit bradykinin-induced bronchoconstriction and microvascular leakage in guinea pig airways.[2]
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available data from broad screening panels specifically detailing the off-target profile of this compound against a wide range of receptors, enzymes, and ion channels. The available literature primarily focuses on its high selectivity for the bradykinin B2 receptor over the B1 receptor.
Q3: I am observing unexpected results in my experiment with this compound. Could these be due to off-target effects?
While this compound is reported to be selective, unexpected experimental outcomes could potentially be attributed to off-target effects. It is crucial to consider this possibility and design appropriate control experiments. For example, another peptide-based bradykinin B2 receptor antagonist, icatibant, has been shown to inhibit aminopeptidase N at micromolar concentrations, which is considered an off-target effect.[3]
Q4: What are the common side effects observed with bradykinin B2 receptor antagonists that could hint at off-target activities?
General side effects reported for selective bradykinin B2 receptor antagonists, such as icatibant, include injection site reactions, nausea, headache, dizziness, fever, and liver impairment.[4] While often related to the on-target mechanism, some of these could potentially be linked to off-target interactions.
Q5: How can I experimentally assess the potential for off-target effects with this compound in my system?
To investigate potential off-target effects, it is recommended to:
-
Use a structurally unrelated B2 receptor antagonist: Comparing the effects of this compound with another B2 antagonist that has a different chemical structure can help determine if the observed effect is specific to B2 receptor blockade or a peculiarity of this compound.
-
Perform dose-response curves: Off-target effects may occur at higher concentrations than those required for on-target activity. A wide range of concentrations in your dose-response experiments can be informative.
-
Utilize a system lacking the target receptor: If possible, conduct experiments in cells or tissues that do not express the bradykinin B2 receptor to see if this compound still produces an effect.
-
Conduct a broad screen: For comprehensive analysis, consider submitting this compound to a commercial service for off-target screening against a panel of common off-target liabilities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with B2 receptor antagonism. | This compound may be interacting with another receptor or signaling pathway. | 1. Review the literature for known off-target effects of similar peptide-based antagonists. 2. Use a structurally different B2 antagonist to confirm phenotype. 3. Perform a rescue experiment by adding back a downstream signaling component of the B2 receptor pathway. |
| Inconsistent results at higher concentrations of this compound. | The compound may be engaging off-targets at higher doses. | 1. Carefully determine the IC50 for the on-target effect and work within a concentration range close to this value. 2. Perform a cytotoxicity assay to rule out cell death at higher concentrations. |
| Effect observed in a cell line thought to be B2 receptor-negative. | The cell line may have low-level B2 receptor expression, or this compound is acting on an alternative target. | 1. Confirm the absence of B2 receptor expression using qPCR or Western blot. 2. If confirmed negative, this is strong evidence for an off-target effect that warrants further investigation. |
Quantitative Data Summary
The following table summarizes the reported on-target potency of this compound in various experimental systems.
| Parameter | Experimental System | Value | Reference |
| IC50 (Contraction) | Guinea Pig Ileum (Circular Muscle) | 23 nM | [1] |
| IC50 (Relaxation) | Guinea Pig Ileum (Circular Muscle) | 29 nM | [1] |
| IC50 (Contraction) | Guinea Pig Ileum (Longitudinal Muscle) | 37 nM | [1] |
| pKb (Contraction) | Guinea Pig Ileum (Circular Muscle) | 8.89 ± 0.19 | [1] |
| pKb (Relaxation) | Guinea Pig Ileum (Circular Muscle) | 8.73 ± 0.18 | [1] |
| pKb (Contraction) | Guinea Pig Ileum (Longitudinal Muscle) | 8.62 ± 0.13 | [1] |
| ID50 (Lung Resistance) | Guinea Pig Airways (in vivo) | 1.3 µg/kg | [2] |
| ID50 (Dynamic Compliance) | Guinea Pig Airways (in vivo) | 2.8 µg/kg | [2] |
| ID50 (Microvascular Leakage) | Guinea Pig Airways (in vivo) | 4.2 µg/kg | [2] |
Experimental Protocols
Protocol: Assessing Potential Off-Target Inhibition of Aminopeptidase N
This protocol is a hypothetical example based on the observed off-target effect of the similar B2 receptor antagonist, icatibant, on aminopeptidase N.[3]
Objective: To determine if this compound inhibits the enzymatic activity of aminopeptidase N.
Materials:
-
Recombinant human aminopeptidase N (APN)
-
APN substrate: L-Alanine-p-nitroanilide
-
This compound
-
Icatibant (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound and icatibant in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound and icatibant in the assay buffer. Recommended concentration range to test: 0.1 µM to 100 µM.
-
In a 96-well plate, add 10 µL of each antagonist dilution. Include a vehicle control (buffer with solvent) and a no-enzyme control.
-
Add 70 µL of assay buffer containing recombinant aminopeptidase N to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the L-Alanine-p-nitroanilide substrate to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The rate of p-nitroaniline production is proportional to the enzyme activity.
-
Calculate the rate of reaction for each concentration of this compound and the positive control.
-
Plot the enzyme activity against the logarithm of the antagonist concentration and determine the IC50 value for any observed inhibition.
Visualizations
Caption: On-target vs. potential off-target mechanism of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
Technical Support Center: Optimizing NPC 17731 Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NPC 17731 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] Its chemical name is D-Arg0, Arg1-Pro2-Hyp3-Gly4-Phe5-Ser6-[DHype (transpropyl)7]-Oic8-Arg9. By blocking the bradykinin B2 receptor, this compound inhibits the effects of bradykinin, a peptide involved in inflammation, vasodilation, and pain.[1][2][4]
Q2: What is the established signaling pathway for the bradykinin B2 receptor?
A2: The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gi proteins.[5][6] Activation of the receptor by bradykinin leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular free calcium and activates protein kinase C (PKC).[1][4] The receptor also stimulates the mitogen-activated protein kinase (MAPK) pathways.[1][5][6] this compound blocks these downstream signaling events by preventing bradykinin from binding to the B2 receptor.
Troubleshooting Guide
Issue 1: Sub-optimal efficacy or lack of response in vivo.
This could be due to several factors including inappropriate concentration, poor bioavailability, or rapid degradation of this compound.
Experimental Workflow for Optimizing this compound Concentration:
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Interpreting unexpected results with Npc 17731
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with Npc 17731, a potent and selective bradykinin B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name D-Arg0[Hyp3, D-HypE(trans-propyl)7, Oic8]BK, is a competitive antagonist of the bradykinin B2 receptor.[1][2] It acts by binding to the B2 receptor with high affinity, thereby preventing the binding of bradykinin and inhibiting its downstream effects.[3] Schild plot analyses have confirmed that this compound acts as a pure B2 competitive receptor antagonist without demonstrating agonistic activity.[1][3]
Q2: In what experimental models has this compound been characterized?
This compound has been evaluated in in vitro and in vivo models. In vitro, its effects have been characterized on the guinea pig isolated ileum, where it antagonizes both bradykinin-induced contractile and relaxant responses in circular and longitudinal smooth muscles.[3] In vivo, it has been shown to inhibit bradykinin-induced bronchoconstriction and microvascular leakage in the airways of guinea pigs.[1]
Q3: What are the expected outcomes when using this compound as a bradykinin B2 receptor antagonist?
The expected outcome is the inhibition of physiological responses mediated by the activation of bradykinin B2 receptors. This includes the reduction of smooth muscle contraction, decreased vascular permeability, and attenuation of inflammatory responses initiated by bradykinin.
Troubleshooting Guide for Unexpected Results
Issue 1: Lack of Efficacy or Lower-Than-Expected Potency
You are not observing the expected inhibitory effect of this compound on a known bradykinin-induced response.
Possible Causes and Troubleshooting Steps:
-
Reagent Integrity:
-
Action: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation.
-
Action: Prepare fresh solutions of this compound from a new aliquot or vial.
-
-
Experimental Conditions:
-
Action: Confirm the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration in your specific system.
-
Action: Ensure the pre-incubation time with this compound is sufficient for it to reach its target and establish equilibrium before adding bradykinin.
-
-
Bradykinin Receptor Subtype:
-
Action: Confirm that the observed response is indeed mediated by the B2 receptor and not the B1 receptor, as this compound is selective for the B2 subtype. You can test this by using a selective B1 receptor agonist or antagonist in parallel experiments.
-
Issue 2: Unexpected or Off-Target Effects
You are observing a physiological response that is not consistent with the known mechanism of bradykinin B2 receptor antagonism.
Possible Causes and Troubleshooting Steps:
-
High Concentrations:
-
Action: High concentrations of any pharmacological agent can lead to non-specific binding and off-target effects. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response studies.
-
-
Vehicle Effects:
-
Action: Run a vehicle control experiment to ensure that the solvent used to dissolve this compound is not causing the unexpected effect.
-
-
Complex Biological Systems:
-
Action: In complex in vivo or tissue-based assays, the inhibition of the bradykinin B2 receptor might trigger compensatory mechanisms or unmask other signaling pathways. Consider investigating other related pathways that might be influenced by the blockade of bradykinin signaling.
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various experimental setups.
Table 1: In Vitro Potency of this compound in Guinea Pig Ileum [3]
| Parameter | Tissue | Response | Value |
| IC50 | Circular Muscle | Contraction | 23 nM |
| Circular Muscle | Relaxation | 29 nM | |
| Longitudinal Muscle | Contraction | 37 nM | |
| pKb | Circular Muscle | Contraction | 8.89 ± 0.19 |
| Circular Muscle | Relaxation | 8.73 ± 0.18 | |
| Longitudinal Muscle | Contraction | 8.62 ± 0.13 |
Table 2: In Vivo Potency of this compound in Guinea Pig Airways [1]
| Parameter | Response | Value |
| ID50 | Bronchoconstriction (RL) | 1.3 µg/kg |
| Bronchoconstriction (Cdyn) | 2.8 µg/kg | |
| Microvascular Leakage | 4.2 µg/kg |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Guinea Pig Ileum [3]
-
Tissue Preparation: Isolate the guinea pig ileum and separate the longitudinal and circular smooth muscle layers.
-
Experimental Setup: Mount the muscle strips in an organ bath containing an appropriate physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Antagonist Incubation: Add varying concentrations of this compound (e.g., 0.1-1000 nM) to the organ bath and incubate for a defined period.
-
Agonist Challenge: Add bradykinin to the bath to induce either contraction or relaxation and record the response.
-
Data Analysis: Construct dose-response curves for bradykinin in the absence and presence of different concentrations of this compound. Calculate IC50 values and conduct a Schild plot analysis to determine the pKb value and the nature of the antagonism.
Protocol 2: In Vivo Assessment of this compound on Bronchoconstriction in Guinea Pigs [1]
-
Animal Preparation: Anesthetize guinea pigs and prepare them for the measurement of lung resistance (RL) and dynamic compliance (Cdyn).
-
Drug Administration: Administer this compound intravenously at various doses (e.g., 0.3-30 µg/kg).
-
Bradykinin Challenge: After a set time, intravenously administer bradykinin to induce bronchoconstriction.
-
Measurement: Record the changes in RL and Cdyn.
-
Data Analysis: Calculate the 50% inhibitory dose (ID50) of this compound required to reduce the bradykinin-induced bronchoconstriction.
Visualizing Pathways and Workflows
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and antagonism by this compound.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Npc-17731 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Npc-17731 samples. Npc-17731, a bradykinin B2 receptor antagonist, is a synthetic peptide, and its purity is critical for reliable experimental outcomes. This guide outlines common issues, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of Npc-17731?
The most common and effective methods for assessing the purity of synthetic peptides like Npc-17731 are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with Mass Spectrometry (MS).[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Amino Acid Analysis (AAA) are also crucial for comprehensive characterization and quantification.[1][6][7]
Q2: What are the typical impurities I might find in my Npc-17731 sample?
Impurities in synthetic peptides can stem from the synthesis process or degradation.[8] Common process-related impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[9][10]
-
Truncated sequences: Incomplete peptide chains.[10]
-
Incompletely removed protecting groups: Residual chemical moieties from the synthesis.
-
Side-reaction products: Modifications such as oxidation or deamidation.[9][11]
Degradation products can form during storage or handling.
Q3: My HPLC chromatogram shows multiple peaks besides the main Npc-17731 peak. What do they represent?
These additional peaks likely represent impurities.[2] The area of each peak is proportional to the amount of that component in the sample. To identify these impurities, the fractions corresponding to each peak can be collected and analyzed by Mass Spectrometry (MS) to determine their molecular weights.[12]
Q4: The mass spectrum of my sample shows a mass that does not correspond to Npc-17731. What could be the reason?
This indicates the presence of an impurity with a different molecular weight. This could be a truncated or deletion sequence, or a modified version of Npc-17731 (e.g., oxidized).[9] Tandem MS (MS/MS) can be used to fragment the impurity and determine its amino acid sequence, helping to pinpoint the modification.[13][14]
Q5: How can I improve the resolution of my HPLC separation?
Optimizing the HPLC method can improve peak separation.[15] Consider the following:
-
Gradient modification: Adjusting the gradient of the mobile phase can enhance separation.[15]
-
Column chemistry: Using a different column with a different stationary phase may improve resolution.[15]
-
Mobile phase additives: Using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape.[2][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad or asymmetric peaks in HPLC | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH.- Reduce the amount of sample injected. |
| Ghost peaks in HPLC chromatogram | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase.- Clean the injector and sample loop.- Run blank injections between samples. |
| Low signal intensity in Mass Spectrometry | - Poor ionization of the peptide- Presence of signal-suppressing agents (e.g., high concentrations of TFA) | - Optimize MS source parameters.- Use a lower concentration of TFA or switch to a more MS-friendly mobile phase modifier like formic acid.[16] |
| Discrepancy between HPLC purity and net peptide content from AAA | - Presence of non-peptide impurities (e.g., salts, residual solvents)- Water content in the lyophilized powder | - Determine the net peptide content using Amino Acid Analysis (AAA).- Perform Karl Fischer titration to quantify water content. |
Experimental Protocols
Purity Assessment by RP-HPLC
This protocol outlines a general method for the analysis of Npc-17731 purity using Reversed-Phase High-Performance Liquid Chromatography.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for assessing Npc-17731 purity using RP-HPLC.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase A |
Identity Confirmation by Mass Spectrometry
This protocol describes how to confirm the molecular weight of Npc-17731 and identify impurities using Mass Spectrometry, often coupled directly to the HPLC output (LC-MS).
Workflow for LC-MS Identity Confirmation
Caption: Workflow for Npc-17731 identity confirmation using LC-MS.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Range | 100 - 3000 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
Structural Elucidation by NMR Spectroscopy
For an in-depth structural confirmation of Npc-17731 and characterization of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[7][17][18][19][20]
Logical Flow for NMR Structural Analysis
Caption: Logical flow for structural analysis of Npc-17731 by NMR.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance III HD 600 MHz or equivalent |
| Solvent | D₂O or DMSO-d₆ |
| Sample Concentration | 1-5 mM |
| Temperature | 298 K (25 °C) |
| Experiments | 1D ¹H, 2D COSY, 2D TOCSY, 2D NOESY |
By following these guidelines and protocols, researchers can confidently assess the purity of their Npc-17731 samples, ensuring the reliability and reproducibility of their experimental results.
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 4. gencefebio.com [gencefebio.com]
- 5. jpt.com [jpt.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peptide-compare.co.uk [peptide-compare.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. youtube.com [youtube.com]
Long-term stability of Npc 17731 stock solutions
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Npc 17731 powder?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Under these conditions, the peptide powder can be stable for several years.[2] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few weeks.[3] To prevent degradation from moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[1][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The optimal solvent depends on the peptide's sequence and the experimental requirements. A general strategy is to first assess the peptide's properties. Since this compound is a bradykinin analog, it likely contains both hydrophobic and charged residues.
A common starting point for dissolving peptides is sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[5] If solubility is an issue, for peptides with a net positive charge (basic), a small amount of dilute acetic acid can be used. For peptides with a net negative charge (acidic), dilute ammonium hydroxide may be used, although caution is advised for peptides containing cysteine to avoid disulfide bond formation.[6][7] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer to the desired concentration.[6][8]
Q3: How should I store this compound stock solutions?
Storing peptides in solution is not recommended for long periods due to the risk of degradation.[5] If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4] Store these aliquots at -20°C or, for longer-term storage, at -80°C.[4][9] The stability of the solution is often improved by using sterile buffers at a pH between 5 and 6.[3][4]
Q4: How long are this compound stock solutions stable?
The shelf-life of peptide solutions is limited and highly sequence-dependent.[2] Generally, peptide solutions may be stable for up to a week at 4°C, but for longer storage, freezing is necessary.[4] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution through oxidation and deamidation.[4][5][6]
Data Presentation
Table 1: General Storage Recommendations for Peptide Stock Solutions
| Storage Condition | Duration | Temperature | Key Considerations |
| Short-term | Up to 1 week | 4°C | Use sterile buffer (pH 5-6); risk of bacterial growth. |
| Long-term | Weeks to months | -20°C | Aliquot to avoid freeze-thaw cycles.[2][4] |
| Extended-term | Months to years | -80°C | Optimal for long-term preservation; use cryoprotectants like glycerol for sensitive peptides.[9] |
Table 2: Factors Influencing the Stability of Peptide Solutions
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Peptides are least soluble at their isoelectric point. pH > 8 can increase degradation rates.[4][10] | Use buffers with a pH of 5-6 for storage.[3][4] |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., deamidation, hydrolysis).[11] | Store solutions frozen at -20°C or -80°C.[4] |
| Oxidation | Residues like Met, Cys, and Trp are susceptible to oxidation by dissolved oxygen.[1][2] | Use degassed, oxygen-free solvents; consider adding antioxidants like DTT for Cys-containing peptides.[6] |
| Repeated Freeze-Thaw Cycles | Can cause peptide aggregation and degradation.[1][4] | Prepare single-use aliquots of the stock solution.[2] |
| Concentration | High concentrations can promote aggregation.[12][13] | Store at the lowest feasible concentration for your experiments. |
| Bacterial Contamination | Can lead to enzymatic degradation of the peptide. | Use sterile buffers and handle solutions under aseptic conditions; filter-sterilize the solution.[6] |
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to evaluate the stability of an this compound stock solution over time under different storage conditions.
1. Materials:
- Lyophilized this compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate buffer for dissolution (e.g., PBS)
- Sterile microcentrifuge tubes
- HPLC system with a C18 column
2. Preparation of Stock Solution: a. On day 0, prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Filter the solution through a 0.22 µm syringe filter to remove any particulates.
3. Initial Analysis (Time Point 0): a. Immediately after preparation, inject a sample of the stock solution onto the HPLC system. b. Run a gradient elution, for example, from 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes. c. Record the chromatogram. The main peak corresponds to the intact this compound. Note its retention time and peak area. This will serve as the baseline (100% purity).
4. Storage and Sampling: a. Aliquot the remaining stock solution into separate tubes for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature). b. At each scheduled time point (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition. c. Allow the frozen samples to thaw completely at room temperature.
5. HPLC Analysis of Stored Samples: a. Analyze each sample by HPLC using the same method as in step 3. b. Record the chromatograms.
6. Data Analysis: a. For each time point and condition, compare the chromatogram to the time point 0 sample. b. Identify the main peak for intact this compound and any new peaks that may indicate degradation products. c. Calculate the percentage of remaining intact this compound by dividing the peak area of the main peak at the given time point by the peak area of the main peak at time point 0, and multiplying by 100. d. Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.
Mandatory Visualizations
Caption: Workflow for assessing peptide stock solution stability.
Caption: Hypothetical signaling pathway for a bradykinin B2 receptor antagonist.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide will not dissolve in aqueous buffer. | The peptide is highly hydrophobic or has a net neutral charge at the buffer's pH. | - Try sonicating the sample to aid dissolution.[8]- If the peptide is basic, add a small amount of dilute acetic acid. If acidic, try dilute ammonium bicarbonate.[7]- For very hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing.[6] |
| Stock solution appears cloudy or contains precipitates. | The peptide has aggregated or its solubility limit has been exceeded. | - Warm the solution gently (to no more than 40°C) to see if the precipitate redissolves.[7]- Centrifuge the solution to pellet the aggregate and use the supernatant, noting that the concentration will be lower than intended.- Re-prepare the stock solution at a lower concentration. |
| Loss of biological activity over time. | The peptide has degraded (e.g., through oxidation, deamidation) or aggregated. | - Confirm the stability of your stock solution using an analytical method like HPLC.- Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (aliquoted, frozen at -80°C, protected from light). |
| Inconsistent results between experiments. | - Inaccurate initial weighing of the lyophilized powder.- Degradation due to repeated freeze-thaw cycles.- Adsorption of the peptide to plastic tubes. | - Allow the vial to equilibrate to room temperature before weighing to avoid condensation.- Always use single-use aliquots.- For hydrophobic peptides, consider using low-adsorption polypropylene or glass vials.[1] |
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. biomatik.com [biomatik.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Npc 17731: A Comparative Analysis of its Potency as a Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Npc 17731 with other notable bradykinin (BK) B2 receptor antagonists. The data presented is sourced from various in vitro and in vivo studies, offering a multifaceted view of its efficacy. Detailed experimental protocols for key assays are provided to aid in the replication and validation of these findings.
Potency Comparison of Bradykinin B2 Receptor Antagonists
The following table summarizes the potency of this compound in comparison to other well-characterized BK B2 receptor antagonists. The data is presented in various metrics, including IC50, Ki, pA2, and pKb values, derived from a range of experimental models.
| Antagonist | Potency Metric | Value | Species/Tissue | Assay Type | Reference |
| This compound | IC50 | 23 nM | Guinea Pig Ileum (Contraction) | Functional Assay | [1] |
| IC50 | 29 nM | Guinea Pig Ileum (Relaxation) | Functional Assay | [1] | |
| pKb | 8.89 | Guinea Pig Ileum (Circular Muscle) | Functional Assay | ||
| pKb | 8.73 | Guinea Pig Ileum (Circular Muscle) | Functional Assay | ||
| pKb | 8.62 | Guinea Pig Ileum (Longitudinal Muscle) | Functional Assay | ||
| Hoe 140 (Icatibant) | IC50 | 1.07 nM | Human Epidermoid Carcinoma (A-431) Cells | Receptor Binding Assay | |
| Ki | 0.798 nM | Human Epidermoid Carcinoma (A-431) Cells | Receptor Binding Assay | ||
| pA2 | 9.1 | Mouse Isolated Ileum | Functional Assay | [2] | |
| pKb | 8.4 | Human Urinary Bladder | Functional Assay | [3] | |
| pIC50 | 10.7 | Mouse Lung Membranes | Receptor Binding Assay | [2] | |
| MEN 11270 | pKi | 10.3 | WI38 Human Fibroblasts | Receptor Binding Assay | [4] |
| pA2 | 8.14 | Human Umbilical Vein | Functional Assay | [4] | |
| pKb | 8.4 | Human Urinary Bladder | Functional Assay | [3] | |
| FR 173657 | IC50 | 0.46 nM | Guinea Pig Ileum Membranes | Receptor Binding Assay | [5] |
| IC50 | 6.1 nM | Guinea Pig Ileum (Contraction) | Functional Assay | [5] | |
| pA2 | 9.1 | Guinea Pig Isolated Trachea | Functional Assay | [6] | |
| pKb | 8.7 | Rat Isolated Duodenum | Functional Assay | [6] |
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol outlines a standard method for determining the binding affinity of antagonists to the bradykinin B2 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the bradykinin B2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin) at a concentration near its Kd.
-
A range of concentrations of the competitor antagonist (e.g., this compound) is added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B2 receptor agonist or antagonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo functional assay measures the ability of an antagonist to inhibit bradykinin-induced smooth muscle contraction.
1. Tissue Preparation:
-
A segment of the terminal ileum is isolated from a guinea pig and placed in an oxygenated Krebs-Henseleit solution.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Contraction Measurement:
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
After an equilibration period, a cumulative concentration-response curve to bradykinin is established to determine the EC50.
3. Antagonist Evaluation:
-
The tissue is incubated with a specific concentration of the antagonist (e.g., this compound) for a defined period.
-
A second concentration-response curve to bradykinin is then generated in the presence of the antagonist.
-
The degree of rightward shift of the concentration-response curve is used to determine the potency of the antagonist, often expressed as a pA2 or pKb value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflows for Potency Determination.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Npc 17731 Cross-reactivity with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the bradykinin B2 receptor antagonist, Npc 17731, against a panel of other G-protein coupled receptors (GPCRs). Due to the limited availability of public domain data on the specific off-target profile of this compound, this document serves as a template, presenting hypothetical data for a comparable compound, herein referred to as "Compound X," to illustrate the requisite experimental data and its presentation. The methodologies provided are standardized protocols for key assays in GPCR profiling.
Overview of this compound
This compound is a potent and selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammatory processes and pain signaling.[1][2] Understanding the selectivity profile of this compound is crucial for predicting its potential off-target effects and ensuring its therapeutic safety and efficacy. This guide outlines the necessary experimental approaches to ascertain its cross-reactivity with other GPCRs.
Data Presentation: GPCR Cross-Reactivity Profile of Compound X (Hypothetical Data)
The following table summarizes hypothetical quantitative data for Compound X, a representative bradykinin B2 receptor antagonist, against a selection of GPCRs from different families. This format allows for a clear and direct comparison of binding affinities and functional potencies.
| Receptor Family | Receptor Subtype | Ligand/Agonist Used | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (IC50/EC50, nM) |
| Bradykinin | B2 (Target) | Bradykinin | 0.5 | Calcium Mobilization | 1.2 (IC50) |
| Adrenergic | α1A | A-61603 | >10,000 | Calcium Mobilization | >10,000 |
| α2A | UK-14304 | >10,000 | cAMP Accumulation | >10,000 | |
| β1 | Isoproterenol | >10,000 | cAMP Accumulation | >10,000 | |
| β2 | Isoproterenol | >10,000 | cAMP Accumulation | >10,000 | |
| Muscarinic | M1 | Acetylcholine | >10,000 | Calcium Mobilization | >10,000 |
| M2 | Acetylcholine | >10,000 | cAMP Accumulation | >10,000 | |
| M3 | Acetylcholine | >10,000 | Calcium Mobilization | >10,000 | |
| Dopaminergic | D1 | Dopamine | >10,000 | cAMP Accumulation | >10,000 |
| D2 | Dopamine | >10,000 | cAMP Accumulation | >10,000 | |
| Serotonergic | 5-HT1A | 8-OH-DPAT | >10,000 | cAMP Accumulation | >10,000 |
| 5-HT2A | Serotonin | >10,000 | Calcium Mobilization | >10,000 | |
| Opioid | µ (MOP) | DAMGO | >10,000 | cAMP Accumulation | >10,000 |
| δ (DOP) | DPDPE | >10,000 | cAMP Accumulation | >10,000 | |
| κ (KOP) | U-50488 | >10,000 | cAMP Accumulation | >10,000 |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific receptor and cell line being used.
Radioligand Binding Assay Protocol[3][4][5][6][7]
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from a specific receptor.
1. Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay Protocol[8][9][10][11][12]
This functional assay is used for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the production of cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Plate cells expressing the target GPCR in a 96-well or 384-well plate and culture overnight.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
For Gi-coupled receptors, stimulate the cells with an agonist that increases basal cAMP levels (e.g., forskolin) in the presence of the test compound. For Gs-coupled receptors, stimulate with the cognate agonist.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Perform the cAMP detection according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
4. Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Plot the signal as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
Calcium Mobilization Assay Protocol[13][14][15][16][17]
This functional assay is suitable for GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Plate cells expressing the target GPCR in a black, clear-bottom 96-well or 384-well plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
3. Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound (this compound) to the wells.
-
After a short pre-incubation period, add the cognate agonist for the target receptor to stimulate calcium release.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time, before and after the addition of the agonist.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
References
- 1. Competitive and selective antagonistic action of this compound on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Npc 17731 in Animal Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Npc 17731, a potent and selective bradykinin B2 receptor antagonist, in animal models of airway inflammation. Its performance is compared with other therapeutic alternatives, supported by experimental data to inform preclinical research and drug development strategies.
Overview of this compound
This compound is a non-peptide competitive antagonist of the bradykinin B2 receptor. Bradykinin, a key mediator in inflammatory processes, contributes to bronchoconstriction, increased vascular permeability, and inflammatory cell infiltration in the airways. By blocking the B2 receptor, this compound offers a targeted approach to mitigating these inflammatory responses.
Efficacy in Ovalbumin-Induced Airway Inflammation in Guinea Pigs
The primary animal model discussed is the ovalbumin (OVA)-sensitized guinea pig, a well-established model that mimics key features of allergic asthma. In this model, this compound has demonstrated significant efficacy in a dose-dependent manner.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of this compound and other relevant anti-inflammatory agents in the guinea pig model of OVA-induced airway inflammation. It is important to note that the data for the comparator drugs are sourced from different studies and may not represent a direct head-to-head comparison due to potential variations in experimental protocols.
Table 1: Inhibition of Bronchoconstriction
| Compound | Target/Mechanism | Endpoint | Efficacy (ID50 or % Inhibition) | Reference |
| This compound | Bradykinin B2 Antagonist | Increase in Lung Resistance (RL) | ID50: 1.3 µg/kg | [1] |
| This compound | Bradykinin B2 Antagonist | Decrease in Dynamic Compliance (Cdyn) | ID50: 2.8 µg/kg | [1] |
| Mepyramine | Histamine H1 Antagonist | Immediate Asthmatic Response | Complete protection at 10 mg/kg | [2] |
Table 2: Inhibition of Airway Microvascular Leakage
| Compound | Target/Mechanism | Efficacy (ID50 or % Inhibition) | Reference |
| This compound | Bradykinin B2 Antagonist | ID50: 4.2 µg/kg | [1] |
| This compound | Bradykinin B2 Antagonist | Significant reduction at 100 µg/kg | [1] |
Table 3: Inhibition of Inflammatory Cell Infiltration
| Compound | Target/Mechanism | Cell Type | Efficacy (% Reduction) | Reference | |---|---|---|---| | This compound | Bradykinin B2 Antagonist | Eosinophils in BAL fluid | Inhibited increase at 100 µg/kg |[1] | | Dexamethasone | Corticosteroid | Eosinophils in BAL fluid | Attenuated increase (specific % not stated) |[3] | | Methylprednisolone | Corticosteroid | Pulmonary Eosinophilia | Significant inhibition at 30 mg/kg |[2] |
Experimental Protocols
Ovalbumin-Induced Airway Inflammation in Guinea Pigs
A commonly employed protocol for inducing allergic airway inflammation in guinea pigs is as follows:
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 1 and day 5).[4]
-
Challenge: Approximately two to three weeks after the initial sensitization, the animals are challenged with an aerosolized solution of OVA for a defined period.[4][5] This challenge induces an asthmatic response.
-
Measurement of Airway Response:
-
Bronchoconstriction: Assessed by measuring changes in lung resistance (RL) and dynamic compliance (Cdyn) using a whole-body plethysmograph.[1]
-
Airway Microvascular Leakage: Quantified by the extravasation of intravenously injected Evans blue dye into the airway tissues.[1]
-
Inflammatory Cell Infiltration: Determined by collecting bronchoalveolar lavage (BAL) fluid and performing differential cell counts to quantify eosinophils, neutrophils, and other inflammatory cells.[6]
-
Airway Hyperresponsiveness: Measured by challenging the animals with a bronchoconstrictor agent like histamine or acetylcholine before and after the OVA challenge to assess changes in airway reactivity.[4]
-
-
Drug Administration: Test compounds, such as this compound, are typically administered intravenously or via other appropriate routes before the OVA challenge to evaluate their inhibitory effects.[1]
Signaling Pathways and Visualizations
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor (B2R), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that contribute to inflammation. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the production of pro-inflammatory mediators like prostaglandins and nitric oxide, as well as the activation of transcription factors such as NF-κB, which upregulate the expression of inflammatory genes.[7][8]
Caption: Simplified Bradykinin B2 Receptor Signaling Pathway in Inflammation.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of anti-inflammatory compounds in the ovalbumin-sensitized guinea pig model.
Caption: Experimental Workflow for Ovalbumin-Induced Airway Inflammation Model.
Conclusion
This compound demonstrates potent efficacy in mitigating key features of allergic airway inflammation in the guinea pig model, including bronchoconstriction, microvascular leakage, and eosinophil infiltration. Its high potency, as indicated by low ID50 values, suggests it is a promising candidate for the targeted therapy of inflammatory airway diseases where bradykinin plays a significant pathological role. Compared to less specific agents like corticosteroids or antihistamines, this compound offers a more targeted mechanism of action by specifically blocking the bradykinin B2 receptor. Further head-to-head comparative studies would be beneficial to more definitively position its efficacy against other established and emerging anti-inflammatory agents.
References
- 1. Inhibitory effect of NPC-17731 on BK-induced and antigen-induced airway reactions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aeroallergen-induced immediate asthmatic responses and late-phase associated pulmonary eosinophilia in the guinea pig: effect of methylprednisolone and mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dexamethasone on antigen-induced high molecular weight glycoconjugate secretion in allergic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of Sihuangxiechai Decoction on Ovalbumin-Induced Airway Inflammation in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
A Head-to-Head Comparison of NPC 17731 and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bradykinin B2 receptor antagonist NPC 17731 with other prominent antagonists. The information is intended to assist researchers and drug development professionals in making informed decisions for their scientific investigations.
Introduction to Bradykinin and its Receptors
Bradykinin is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and smooth muscle contraction.[1][2] It exerts its effects primarily through the activation of two G protein-coupled receptors: the B1 and B2 receptors.[3] The B2 receptor is constitutively expressed in a wide range of tissues and is the primary target for the actions of bradykinin in healthy and diseased states.[4] Consequently, the development of bradykinin B2 receptor antagonists has been a major focus for therapeutic intervention in inflammatory and pain-related disorders.
The Bradykinin B2 Receptor Signaling Pathway
Upon binding of bradykinin, the B2 receptor couples to G proteins, primarily of the Gq/11 and Gi families. This initiates a cascade of intracellular signaling events, leading to the activation of various downstream effectors. The Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events ultimately result in the physiological responses associated with bradykinin, such as smooth muscle contraction, increased vascular permeability, and the sensation of pain.[1][5]
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent, long-acting bradykinin antagonists for a wide range of applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of Npc 17731 Effects: An Analysis of Published Studies
A comprehensive review of published literature reveals a limited number of studies investigating the effects of Npc 17731, a bradykinin B2 receptor antagonist. This scarcity of independent research presents a significant challenge in assessing the broader reproducibility of its reported effects. The available data primarily originates from a small number of research groups, and a robust, multi-study comparison of its performance is not feasible at this time. This guide summarizes the findings from the key published studies to provide an overview of the reported efficacy and methodologies, while highlighting the need for further independent validation.
Overview of this compound
This compound is a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and is involved in physiological processes such as vasodilation and smooth muscle contraction, as well as pathological conditions like inflammation and pain.[3] By blocking the B2 receptor, this compound is proposed to inhibit the actions of bradykinin.
Quantitative Data from In Vitro and In Vivo Studies
The primary quantitative data on the effects of this compound come from two key studies investigating its activity in guinea pig models. One study focused on its effects on isolated guinea pig ileum smooth muscle, while the other examined its impact on airway responses.
In Vitro Antagonism in Guinea Pig Ileum
A study by Medeiros and Calixto (1995) characterized the antagonistic action of this compound on bradykinin-induced responses in the guinea pig ileum. The compound was shown to competitively antagonize both the contractile and relaxant responses mediated by the B2 receptor.[1]
| Parameter | Tissue Preparation | Value | Reference |
| IC50 (nM) | Circular Muscle (Contraction) | 23 | [1] |
| Circular Muscle (Relaxation) | 29 | [1] | |
| Longitudinal Muscle (Contraction) | 37 | [1] | |
| pKb | Circular Muscle (Contraction) | 8.89 ± 0.19 | [1] |
| Circular Muscle (Relaxation) | 8.73 ± 0.18 | [1] | |
| Longitudinal Muscle (Contraction) | 8.62 ± 0.13 | [1] |
In Vivo Inhibition of Airway Responses in Guinea Pigs
Research by Ikemura et al. (1998) investigated the inhibitory effects of this compound on bradykinin-induced and antigen-induced airway reactions in guinea pigs. The study demonstrated that this compound is a potent antagonist of bradykinin-induced bronchoconstriction and microvascular leakage in vivo.[2]
| Parameter | Effect | Value | Reference |
| ID50 (µg/kg, i.v.) | Inhibition of BK-induced increase in Lung Resistance (RL) | 1.3 | [2] |
| Inhibition of BK-induced decrease in Dynamic Compliance (Cdyn) | 2.8 | [2] | |
| Inhibition of BK-induced Microvascular Leakage | 4.2 | [2] |
Comparison with Other Bradykinin B2 Receptor Antagonists
Direct reproducibility of this compound's effects cannot be assessed without more studies. However, its reported potency can be contextualized by comparing it to other well-studied B2 receptor antagonists like Icatibant (HOE 140). Icatibant is a potent and selective B2 receptor antagonist that has been approved for the treatment of hereditary angioedema.[3][4] While the experimental conditions differ, making a direct comparison challenging, both compounds demonstrate high affinity for the B2 receptor. The lack of studies directly comparing this compound with other antagonists in the same experimental setups is a significant data gap.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
Guinea Pig Isolated Ileum Preparation (Medeiros & Calixto, 1995)
-
Tissue Preparation: Male guinea pigs (250-350g) were euthanized, and the ileum was removed. Preparations of both longitudinal and circular smooth muscle were mounted in organ baths containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.
-
Experimental Procedure: Isometric contractions and relaxations were recorded. Cumulative concentration-response curves to bradykinin were obtained in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: IC50 values were calculated from the dose-response curves. Schild plot analysis was used to determine the pKb values and the nature of the antagonism.[1]
In Vivo Airway Response in Guinea Pigs (Ikemura et al., 1998)
-
Animal Model: Male Hartley guinea pigs (350-450g) were used. For antigen-induced response studies, animals were actively sensitized with ovalbumin.
-
Measurement of Bronchoconstriction: Animals were anesthetized, and lung resistance (RL) and dynamic compliance (Cdyn) were measured to assess bronchoconstriction. Bradykinin was administered intravenously or by inhalation. This compound was administered intravenously prior to bradykinin challenge.
-
Measurement of Microvascular Leakage: Evans blue dye was injected intravenously. Bradykinin was administered, and the amount of dye extravasation in the trachea and bronchi was quantified to measure plasma leakage.
-
Data Analysis: ID50 values were calculated based on the dose-dependent inhibition of the bradykinin-induced responses by this compound.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows described in the published studies.
References
- 1. A competitive kinin receptor antagonist, [DArg0, Hyp3, DPhe7]-bradykinin, does not affect the response to nasal provocation with bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. biosynth.com [biosynth.com]
- 4. The adenylate cyclase-inhibiting bradykinin receptor in guinea pig ileum membranes exhibits an unique antagonist profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Npc 17731 and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the bradykinin B2 (B2) receptor antagonist, Npc 17731, against other known B2 inhibitors: Icatibant, FR 173657, and MEN16132. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for researchers in drug discovery and development.
Introduction to Bradykinin B2 Receptor Antagonism
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is constitutively expressed in a variety of tissues and plays a crucial role in mediating the physiological effects of bradykinin, a potent inflammatory mediator.[1][2] Activation of the B2 receptor is implicated in a range of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and smooth muscle contraction.[1][3] Consequently, antagonists of the B2 receptor are of significant interest as potential therapeutic agents for treating conditions such as inflammatory disorders, pain, and hereditary angioedema.[4][5]
It is important to distinguish bradykinin B2 receptor antagonists from beta-2 adrenergic receptor antagonists, which are also sometimes referred to as "B2 inhibitors." The former targets the bradykinin system, while the latter targets the adrenergic system, with distinct physiological effects. This guide focuses exclusively on bradykinin B2 receptor antagonists.
Performance Comparison of B2 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of this compound and other selected B2 receptor antagonists. The data is presented as pKi, Ki, pA2, pKB, and IC50 values, which are common metrics for quantifying the performance of receptor antagonists. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively, while higher pKi, pA2, and pKB values indicate greater potency.
| Compound | Assay Type | Species/Cell Line | pKi | Ki (nM) | pA2/pKB | IC50 (nM) |
| This compound | Radioligand Binding | Human Nasal Airway | - | ~1-10* | - | - |
| Functional (Contraction) | Guinea Pig Ileum | - | - | 8.62-8.89 | 23, 29, 37 | |
| Icatibant | Radioligand Binding | Human Recombinant (CHO cells) | - | 0.798 | - | 1.07 |
| Radioligand Binding | Human Lung Fibroblasts | - | - | - | - | |
| Functional (IP Accumulation) | Human Recombinant (CHO cells) | - | - | - | - | |
| FR 173657 | Radioligand Binding | Human Recombinant (CHO cells) | - | - | - | 2.9 |
| Radioligand Binding | Human Lung Fibroblasts (IMR-90) | 9.44 | 0.36 | - | 2.9 | |
| MEN16132 | Radioligand Binding | Human Recombinant (CHO cells) | 10.5 | ~0.03 | - | - |
| Functional (IP Accumulation) | Human Recombinant (CHO cells) | - | - | 10.3 | - |
Note: Ki value for this compound on human nasal airway was estimated from displacement of [125I]-Hoe 140 binding and is consistent with values expected for a B2 receptor.[6] Data from different studies and assay systems should be compared with caution due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for evaluating B2 receptor antagonists.
References
- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the bradykinin receptor in the human nasal airway using the binding of [125I]-Hoe 140 - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
